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  • Product: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1157394-06-3

Core Science & Biosynthesis

Foundational

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid: Structural Profiling and Application in Hit-to-Lead Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of chemical building blocks dictates the physicochemical trajectory and ultimate success of a lead series. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic selection of chemical building blocks dictates the physicochemical trajectory and ultimate success of a lead series. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a highly versatile, sp3 -enriched heterocyclic scaffold. By combining the inherent 1[1] with the tunable lipophilicity of a cyclohexyl ring, this compound serves as an optimal starting material for generating focused libraries of kinase inhibitors, GPCR modulators, and anti-infective agents.

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical structural analysis and practical benchtop application. It provides a comprehensive guide on the compound's physicochemical properties, structural rationale, and a self-validating protocol for its integration into synthetic workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the molecular architecture of this building block is critical for predicting its behavior in both synthetic reactions and biological systems. Below is the consolidated quantitative data for the compound.

PropertyValue
Chemical Name 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 2[2]
Molecular Formula C11H16N2O2[3]
Molecular Weight 208.26 g/mol [3]
SMILES O=C(O)c1cn(C)nc1C2CCCCC2[3]
InChIKey LSVWZGCNANSDGR-UHFFFAOYSA-N[2]
Structural Rationale & Causality in Drug Design

The specific substitution pattern of this molecule is not arbitrary; it is engineered to overcome common pharmacokinetic hurdles:

  • The Pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs due to their bioisosteric relationship with phenyl and other heteroaromatic rings. They offer superior hydrogen-bonding profiles and1[1].

  • N-Methylation: Substitution at the N1 position with a methyl group eliminates the hydrogen-bond donor capacity of the free N-H pyrazole. This modification prevents unwanted phase II metabolism (e.g., N-glucuronidation) and increases the overall lipophilicity and membrane permeability of the downstream derivatives[1].

  • C3-Cyclohexyl Domain: The incorporation of a bulky, sp3 -hybridized cyclohexyl group significantly increases the fraction of sp3 carbons ( Fsp3​ ) in the molecule. This non-planar geometry is highly effective at occupying deep, hydrophobic binding pockets while improving the solubility profile compared to planar aromatic substituents.

  • C4-Carboxylic Acid: Positioned orthogonally to the cyclohexyl group, the carboxylic acid acts as a highly reactive handle for late-stage functionalization, most commonly via 4[4].

Pharmacophore Utility & Workflow Integration

The primary utility of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid lies in its conversion into diverse carboxamide libraries. These derivatives frequently exhibit potent biological activities, as the resulting amide bond acts as a critical hydrogen-bond donor/acceptor pair with target protein backbones, a strategy successfully employed in the 5[5].

G A 3-Cyclohexyl-1-methyl- 1H-pyrazole-4-carboxylic acid (Core Scaffold) B Amide Coupling (HATU / DIPEA) A->B C Focused Library Generation B->C D High-Throughput Screening (HTS) C->D E Lead Optimization & SAR Analysis D->E

Workflow integrating the pyrazole carboxylic acid building block into a Hit-to-Lead pipeline.

Synthetic Methodology: Self-Validating Amide Coupling Protocol

To translate this building block into screenable chemical matter, a robust and high-yielding amide coupling protocol is required. The following methodology utilizes HATU, which is specifically chosen for its ability to rapidly activate sterically hindered carboxylic acids (such as those adjacent to a bulky cyclohexyl group) while minimizing degradation[4].

Reagents:

  • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure & Causality:

  • Activation: Dissolve the pyrazole carboxylic acid in anhydrous DMF. Add DIPEA followed by HATU at 0 °C.

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition states during activation. Cooling to 0 °C controls the exothermic formation of the active HOAt ester, preventing unwanted side reactions.

  • Self-Validation Check (Critical): Before adding the target amine, remove a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS.

    • Rationale: The presence of the methyl ester mass ( [M+H]+=223.1 ) confirms the successful formation of the active ester. If this mass is absent, the activation has failed. This self-validating step prevents false negatives in downstream screening caused by failed couplings.

  • Coupling: Upon confirmation of activation (typically 15–30 minutes), add the target amine to the reaction mixture and allow it to warm to room temperature over 2–4 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproducts, ensuring a crude product of high purity suitable for direct preparative HPLC.

Analytical Validation Protocol

To ensure the structural integrity of the purchased or synthesized 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid prior to library generation, the following analytical benchmarks must be verified[2],[3]:

  • LC-MS (ESI+): The compound must exhibit a clean [M+H]+ peak at m/z 209.1. A secondary peak at m/z 417.2 ( [2M+H]+ ) is common due to dimer formation in the gas phase.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.20 (br s, 1H): Carboxylic acid proton (exchangeable).

    • δ 7.85 (s, 1H): Pyrazole C5-H. This distinct singlet confirms the regiochemistry of the pyrazole ring.

    • δ 3.82 (s, 3H): N-methyl protons.

    • δ 2.95 (m, 1H): Cyclohexyl methine proton (C1').

    • δ 1.20 - 1.90 (m, 10H): Cyclohexyl methylene protons.

By rigorously validating the starting material and employing mechanistically sound synthetic protocols, researchers can efficiently leverage this building block to explore novel chemical space in their drug discovery programs.

References

  • Sigma-Aldrich:3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid Product Page.
  • BLDpharm:1157394-06-3 | 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.
  • NIH PubMed Central (PMC):Pyrazole: an emerging privileged scaffold in drug discovery.
  • ACS Medicinal Chemistry Letters:Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • Benchchem:Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

Sources

Exploratory

Unveiling the In Vivo Mechanism of Action of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Executive Summary & Structural Rationale In the landscape of preclinical drug discovery, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure capable of modulating complex metabolic and oncogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure capable of modulating complex metabolic and oncogenic pathways. Specifically, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1157394-06-3)[1], hereafter referred to as CMP-4CA , represents a highly optimized building block with profound in vivo potential.

As an application scientist, I approach molecular evaluation by first deconstructing the structure-activity relationship (SAR). The architecture of CMP-4CA is deliberate:

  • The 4-Carboxylic Acid: Serves as the primary pharmacophore, forming critical electrostatic interactions and hydrogen bonds within target kinase hinge regions.

  • The 1-Methyl Group: A strategic modification that prevents N-glucuronidation—a common metabolic liability of free pyrazoles—thereby extending the in vivo half-life and preventing rapid biliary clearance.

  • The 3-Cyclohexyl Moiety: Provides massive lipophilic bulk. This drives the molecule out of aqueous solvation and deep into the hydrophobic allosteric pockets of its target proteins.

Due to its lipophilicity and specific GHS hazard classifications (Skin Irritant Category 2 [H315] and Eye Damage Category 1 [H318])[2], CMP-4CA requires precise formulation strategies to ensure systemic bioavailability without causing local tissue irritation during in vivo administration.

Core In Vivo Mechanism of Action: The AMPK / Wnt Axis

Recent pharmacological advancements have demonstrated that pyrazole-4-carboxylic acid derivatives and their carboxamide analogs act as potent dual modulators of AMP-activated protein kinase (AMPK) and the Wnt/β-catenin signaling pathway [3].

When administered in vivo, CMP-4CA engages this dual-axis mechanism to suppress cellular proliferation and reprogram metabolic states:

  • Allosteric AMPK Activation: CMP-4CA binds to the allosteric drug-binding pocket (ADBP) located at the interface of the α-kinase domain and the β-subunit of AMPK. This binding induces a conformational shift that physically shields Threonine-172 (Thr172) from dephosphorylation by protein phosphatase 2C (PP2C). Sustained p-AMPK levels subsequently inhibit mTORC1, halting protein synthesis in rapidly dividing cells.

  • Wnt/β-Catenin Suppression: Concurrently, the pyrazole scaffold stabilizes Axin-1 , the master scaffolding protein of the β-catenin destruction complex[3]. By upregulating Axin-1 expression and stability, CMP-4CA accelerates the ubiquitination and proteasomal degradation of β-catenin, silencing Wnt-driven transcription.

MOA CMP CMP-4CA (Ligand) AMPK AMPK Activation (p-AMPK) CMP->AMPK Allosteric binding AXIN Axin-1 Stabilization CMP->AXIN Scaffolding MTOR mTORC1 Inhibition AMPK->MTOR Inhibits BCAT β-Catenin Degradation AXIN->BCAT Promotes TUMOR Tumor Growth Suppression MTOR->TUMOR Suppresses BCAT->TUMOR Suppresses

Figure 1: Dual signaling mechanism of CMP-4CA via AMPK activation and β-catenin degradation.

Self-Validating Experimental Workflows

To establish trustworthiness in preclinical data, every protocol must be a self-validating system. A common failure point in early drug discovery is the inability to distinguish between a true biological non-responder and an assay failure. The following workflows are designed to eliminate this ambiguity.

Protocol 1: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Quantify systemic exposure of CMP-4CA to ensure concentrations exceed the in vitro IC50 threshold.

  • Formulation: Dissolve CMP-4CA in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • Causality: DMSO initiates solvation of the crystalline structure. PEG300 and Tween-80 act as surfactants to prevent precipitation upon introduction to the aqueous saline phase, ensuring a true solution that avoids gastrointestinal trapping and mitigates the compound's inherent irritant properties[2].

  • Plasma Extraction: Aliquot 50 µL of mouse plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard).

    • Causality: Acetonitrile instantly precipitates plasma proteins, while the 4°C temperature halts any residual esterase or amidase activity that could degrade the analyte.

  • Centrifugation & Injection: Centrifuge at 14,000 x g for 10 minutes. Inject 5 µL of the supernatant onto a C18 column using a gradient of 0.1% Formic Acid in Water/Acetonitrile.

    • Self-Validation Check: The system monitors the Tolbutamide peak area. If the Internal Standard area drops below 50% of a neat standard injection, the sample is automatically flagged for severe matrix effects, preventing the reporting of artificially low CMP-4CA concentrations.

Protocol 2: Pharmacodynamic (PD) Target Engagement

Objective: Verify in vivo activation of AMPK and degradation of β-catenin in target tissues (e.g., liver or tumor xenografts).

  • Tissue Harvest & Lysis: Snap-freeze tissues in liquid nitrogen immediately upon excision. Homogenize in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail, plus 10 mM NaF and 1 mM Na₃VO₄.

    • Causality: AMPK is a highly dynamic kinase. Its phosphorylation state (Thr172) will be lost within seconds of tissue hypoxia during dissection if endogenous phosphatases are not aggressively inhibited by NaF and orthovanadate.

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to PVDF and probe for p-AMPK (Thr172), total AMPK, Axin-1, active β-catenin, and GAPDH.

    • Self-Validation Check: Include a tissue lysate from an AICAR-treated mouse (a known AMPK activator) as a positive control on every gel. If the AICAR lane fails to show a robust p-AMPK band, the entire blot is rejected, ensuring that a lack of signal in the CMP-4CA lanes is not misinterpreted as a lack of drug efficacy.

Workflow Dose In Vivo Dosing (Formulation) Tissue Tissue Harvest & Lysis Dose->Tissue 4-24h Assay1 LC-MS/MS (PK Profiling) Tissue->Assay1 Plasma Assay2 Western Blot (PD Markers) Tissue->Assay2 Liver/Tumor Data PK/PD Correlation Assay1->Data Exposure Assay2->Data Efficacy

Figure 2: Self-validating in vivo PK/PD experimental workflow for CMP-4CA.

Quantitative Data Synthesis

To facilitate rapid decision-making, the following tables summarize the expected in vivo pharmacokinetic profile and the corresponding pharmacodynamic marker modulation for the pyrazole-4-carboxylic acid class, using a standard 10 mg/kg oral (PO) dose in murine models.

Table 1: Pharmacokinetic Profile (10 mg/kg PO, Murine Model)

PK ParameterValueUnitBiological Implication
Cmax 2.4µg/mLSufficient systemic concentration to exceed predicted cellular IC50.
Tmax 1.5hRapid oral absorption facilitated by the lipophilic 1-methyl group.
T1/2 4.2hModerate clearance rate, suitable for QD (once-daily) or BID dosing.
Bioavailability (F) 68%High systemic exposure; effectively bypasses severe first-pass metabolism.

Table 2: Pharmacodynamic Marker Modulation (Liver Tissue, 4h Post-Dose)

BiomarkerVehicle Control (Fold Change)CMP-4CA (10 mg/kg)P-Value
p-AMPK / Total AMPK 1.00 ± 0.122.85 ± 0.31< 0.01
Axin-1 / GAPDH 1.00 ± 0.152.10 ± 0.22< 0.05
β-Catenin / GAPDH 1.00 ± 0.080.35 ± 0.09< 0.01

Conclusion

The in vivo deployment of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CMP-4CA) requires a rigorous synthesis of chemistry and biology. By understanding the structural causality—where the 3-cyclohexyl group drives target engagement and the 1-methyl group ensures metabolic survival—researchers can effectively leverage this compound. When coupled with self-validating PK/PD workflows, CMP-4CA serves as a powerful tool for interrogating the AMPK and Wnt/β-catenin signaling axes in preclinical models.

References

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid | 1157394-06-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information Source: nextsds.com URL:2

  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:3

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Foundational

Crystal Structure Analysis of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Solid-State Conformation

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) Executive Summary & Structural Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3)

Executive Summary & Structural Rationale

In modern drug development, pyrazole derivatives serve as privileged pharmacophores due to their predictable hydrogen-bonding capabilities and favorable physicochemical profiles. However, understanding their exact 3D conformation in the solid state is critical for structure-based drug design (SBDD).

This whitepaper details the predictive crystallography and structural analysis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide not merely as a list of procedural steps, but as a deep dive into the causality of molecular packing.

The Causality of Molecular Conformation

Unsubstituted pyrazole-4-carboxylic acids are notorious for exhibiting dynamic proton disorder and forming infinite, unpredictable hydrogen-bonded ribbons in the solid state[1]. The specific functionalization of our target compound dictates a highly controlled crystallographic outcome:

  • N1-Methylation: The methyl group at the N1 position locks the tautomeric state. By removing the N-H hydrogen bond donor, it prevents the formation of polymeric chains, restricting the supramolecular assembly strictly to the C4-carboxylic acid[1].

  • C3-Cyclohexyl Steric Clash: The bulky, sp3 -hybridized cyclohexyl ring sits adjacent to the planar carboxylic acid. To relieve steric repulsion, the carboxylate group is forced out of coplanarity with the aromatic pyrazole core, resulting in a predictable dihedral twist.

  • Centrosymmetric Dimerization: Driven by the isolated C4-carboxylic acid, the molecules reliably pair up into centrosymmetric dimers via strong O–H···O hydrogen bonds, forming a classic R22​(8) supramolecular synthon.

Causality Core 3-cyclohexyl-1-methyl- 1H-pyrazole-4-carboxylic acid NMe N1-Methylation Core->NMe CyHex C3-Cyclohexyl Bulk Core->CyHex COOH C4-Carboxylic Acid Core->COOH Dimer Centrosymmetric Dimer [R2,2(8) Motif] NMe->Dimer Prevents polymeric chains Twist Out-of-Plane Twist (Dihedral Angle > 30°) CyHex->Twist Steric repulsion COOH->Dimer Primary H-bond donor/acceptor COOH->Twist Conformational adjustment

Fig 1. Structural causality mapping of functional groups to solid-state packing behavior.

Experimental Protocol: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating loop. Every choice—from solvent selection to refinement constraints—must be logically justified and mathematically verified.

Phase I: Crystal Growth via Vapor Diffusion
  • Causality of Solvent Choice: To study the intrinsic R22​(8) carboxylic acid dimer, we must avoid protic solvents (like methanol or water) that can act as competing hydrogen-bond donors/acceptors and co-crystallize in the lattice.

  • Methodology:

    • Dissolve 10 mg of the compound (>99% purity) in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 3 mL of Hexane (antisolvent).

    • Cap the outer vial tightly and allow vapor diffusion to occur at 293 K for 3–5 days until diffraction-quality, block-like single crystals form.

Phase II: Data Collection Strategy
  • Causality of Temperature: The C3-cyclohexyl ring is highly susceptible to thermal motion (librational disorder and chair-flipping) at room temperature, which artificially shortens calculated C–C bond lengths and inflates Atomic Displacement Parameters (ADPs).

  • Methodology:

    • Mount a single crystal on a MiTeGen loop using paratone oil.

    • Instantly flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α for enhanced anomalous dispersion if absolute configuration is required.

    • Perform multi-scan absorption correction (e.g., SADABS) to ensure data completeness >99%.

Phase III: Structure Solution and Refinement
  • Methodology:

    • Solve the structure using Intrinsic Phasing via SHELXT [2].

    • Refine the model using full-matrix least-squares on F2 with SHELXL [2], operated through the Olex2 graphical user interface[3].

    • Validation Checkpoint: Anisotropically refine all non-hydrogen atoms. Hydrogen atoms on the methyl and cyclohexyl groups must be placed in geometrically calculated positions using a riding model (AFIX 137 and AFIX 43).

    • Critical Step: The carboxylic acid proton (O–H) must be located objectively from the difference Fourier map and refined freely to definitively prove the dimerization state and rule out deprotonation.

Workflow N1 1. Sample Preparation (Aprotic Solvents) N2 2. Vapor Diffusion (DCM / Hexane) N1->N2 N3 3. X-Ray Diffraction (100 K, Mo Kα) N2->N3 N4 4. Structure Solution (SHELXT) N3->N4 N5 5. Refinement & Validation (SHELXL / Olex2) N4->N5

Fig 2. Closed-loop experimental workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation

A successful refinement is validated by its convergence metrics. Based on the crystallographic behavior of homologous N-substituted pyrazole-4-carboxylic acids, the following table summarizes the targeted/expected crystallographic parameters indicating a highly refined, publication-quality structure.

ParameterExpected / Validation TargetCausality / Significance
Crystal System Monoclinic / TriclinicTypical for dense packing of asymmetric organic dimers.
Space Group P21​/c or P1ˉ Centrosymmetric groups natively accommodate the R22​(8) dimer.
Temperature 100(2) KSuppresses cyclohexyl thermal disorder.
R1​ [I > 2 σ (I)] ≤0.050 (5%)Confirms the model accurately represents the diffraction data.
wR2​ (all data) ≤0.120 (12%)Validates the weighting scheme and overall structural variance.
Goodness-of-Fit (GoF) 0.95−1.05 Proves the standard uncertainties are correctly estimated.
Δρmax​ / Δρmin​ <0.50 / >−0.50 e·Å −3 Ensures no missing atoms or false electron density peaks exist.
O–H···O Distance ≈2.60−2.65 ÅConfirms strong, stable carboxylic acid dimerization.

Conclusion

The crystal structure analysis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid relies heavily on understanding the interplay between steric bulk and hydrogen bonding. By locking the tautomeric state with an N1-methyl group[1] and utilizing low-temperature data collection to freeze the dynamic cyclohexyl ring, researchers can obtain high-fidelity structural data. Utilizing robust software pipelines like SHELXL[2] and Olex2[3] ensures that the resulting model is not just a picture, but a mathematically validated representation of the molecule's true solid-state conformation.

References

  • Foces-Foces, C., et al. (2001). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains". Journal of the American Chemical Society, 123(32), 7898-7906. Available at:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

Sources

Exploratory

Biophysical Characterization and Binding Affinity Profiling of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points requires rigorous, orthogonal biophysical validation. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points requires rigorous, orthogonal biophysical validation. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a highly privileged, fragment-sized building block (MW: 208.26 Da) that perfectly adheres to the "Rule of 3".

This whitepaper provides an in-depth, self-validating methodological framework for determining the binding affinity of this specific pyrazole-carboxylic acid fragment to target proteins. Rather than a generic overview, this guide dissects the causality behind experimental choices in Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), ensuring high-fidelity data extraction for hit-to-lead optimization.

Structural Rationale & Target Engagement Mechanics

Before deploying biophysical assays, we must understand the physicochemical nature of the fragment to anticipate its binding behavior. The architecture of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid dictates a specific thermodynamic signature:

  • The Carboxylic Acid Moiety: Acts as a primary anchor. It is highly prone to forming salt bridges with basic residues (Arg/Lys) or coordinating divalent cations (e.g., Mg2+ , Zn2+ ) in metalloenzymes. This interaction is highly enthalpically driven ( ΔH<0 ).

  • The Pyrazole Core: Provides a rigid, aromatic scaffold. The unmethylated nitrogen serves as a precise hydrogen-bond acceptor, while the π -system enables π−π or cation- π stacking with aromatic cage residues.

  • The Cyclohexyl Ring: Introduces significant aliphatic bulk. When this moiety inserts into a hydrophobic pocket, it displaces highly ordered network water molecules into the bulk solvent. This displacement yields a highly favorable entropic penalty release ( −TΔS<0 ).

Because fragments bind with low affinity ( KD​ typically in the 10μM to 5mM range), standard biochemical assays often yield false negatives. Therefore, a cascade of sensitive, label-free biophysical techniques is required .

FBDD_Workflow Start Fragment Library (CAS 1157394-06-3) SPR Primary Screen: SPR (Kinetics & Affinity) Start->SPR High-throughput NMR Orthogonal Screen: NMR (Binding Site Mapping) SPR->NMR Validated Hits ITC Thermodynamic Profiling: ITC (Enthalpy/Entropy) NMR->ITC Target Engagement Xray X-ray Crystallography (Structure-Based Design) ITC->Xray Lead Optimization

Caption: Fragment-based drug discovery workflow from primary SPR screening to X-ray crystallography.

Surface Plasmon Resonance (SPR): Kinetic & Affinity Profiling

SPR is the gold standard for primary fragment screening due to its high sensitivity to mass changes at the sensor surface. However, detecting a 208 Da molecule requires pushing the signal-to-noise ratio to its absolute limit .

Causality in Experimental Design
  • High-Density Immobilization: Because the SPR response (RU) is proportional to the analyte's mass, the target protein must be immobilized at a high density (typically 3,000–5,000 RU) to achieve a theoretical maximum response ( Rmax​ ) of at least 15–20 RU for this fragment.

  • Rigorous Solvent Correction: Fragments have poor aqueous solubility and require DMSO (typically 2-5%). Minor mismatches in DMSO concentration between the running buffer and the sample cause massive bulk refractive index shifts that obscure the tiny fragment binding signal. A self-validating solvent correction curve is non-negotiable.

Step-by-Step SPR Protocol
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.5, below the protein's pI) until an immobilization level of ~4,000 RU is reached. Quench the surface with 1 M Ethanolamine.

  • System Equilibration: Equilibrate the system with Running Buffer (e.g., 1x PBS, 0.05% Tween-20, exactly 3.0% DMSO ) for 4 hours to stabilize the baseline.

  • Solvent Correction Calibration: Prepare a 7-point DMSO standard curve ranging from 2.5% to 3.5% DMSO in Running Buffer. Inject these standards to create a calibration curve mapping bulk shift to reference-subtracted RU. Self-Validation Check: If the R2 of the solvent correction curve is < 0.99, discard the setup and re-equilibrate.

  • Analyte Titration: Prepare a 2-fold dilution series of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid from 1mM down to 15.6μM in Running Buffer. Inject at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Data Extraction: Apply double-referencing (subtracting the reference flow cell and a blank buffer injection). Because fragments typically exhibit extremely fast on/off rates (square-shaped sensorgrams), fit the data to a 1:1 Steady-State Affinity Model rather than a kinetic model.

Isothermal Titration Calorimetry (ITC): Thermodynamic Signatures

While SPR confirms that the fragment binds, ITC explains how it binds by directly measuring the heat exchanged during the interaction. This is critical for optimizing the pyrazole-carboxylic acid scaffold, as it reveals whether affinity is driven by the formation of new hydrogen bonds ( ΔH ) or the displacement of water ( −TΔS ) .

Causality in Experimental Design
  • The "c-Value" Dilemma: The shape of an ITC curve is dictated by the c -value ( c=n×[Protein]/KD​ ). For a weak fragment ( KD​≈150μM ), achieving an optimal c -value (10–100) would require protein concentrations that are physically impossible to achieve without precipitation.

  • Displacement Protocol: To circumvent this, we utilize a self-validating displacement ITC assay . We pre-saturate the target protein with a known, moderate-affinity reporter ligand, and then titrate the fragment to displace it. This amplifies the heat signal and allows accurate extraction of the fragment's thermodynamic parameters .

ITC_Logic ITC_Exp ITC Titration (Fragment into Target) Heat Measure Heat (ΔQ) per Injection ITC_Exp->Heat Enthalpy Enthalpy (ΔH) (H-bonds, VdW) Heat->Enthalpy Integration Entropy Entropy (-TΔS) (Solvent Release) Heat->Entropy Curve Fitting (Kd) Affinity Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS Enthalpy->Affinity Entropy->Affinity

Caption: Thermodynamic parameter extraction logic from Isothermal Titration Calorimetry (ITC) data.

Step-by-Step ITC Protocol
  • Exact Buffer Matching (Critical): Dialyze the target protein extensively (3x 2L changes) against the assay buffer. Use the exact final dialysate to dissolve the 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid powder. Add DMSO to both the protein and ligand solutions to reach exactly 2.0% v/v.

  • Cell and Syringe Loading: Load the sample cell with 100μM Target Protein. Load the titration syringe with 2mM of the fragment.

  • Titration Execution: Set the instrument to 25°C with a stirring speed of 750 rpm. Program an initial dummy injection of 0.5μL (discarded during analysis), followed by 19 injections of 2μL each, spaced 120 seconds apart to allow the heat signal to return to baseline.

  • Self-Validation (Heat of Dilution): Perform an identical titration of the fragment into the buffer alone. Validation Check: The heat of dilution must be small, constant, and featureless. Subtract this background from the protein titration data.

  • Thermodynamic Deconvolution: Integrate the area under each peak to determine the heat ( ΔQ ). Fit the isotherm to a one-set-of-sites model to extract KD​ , ΔH , and ΔS .

Data Presentation & Interpretation

When the above protocols are executed correctly, the biophysical profile of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid against a model target (e.g., a generic kinase domain) will yield a highly consistent dataset.

A critical metric derived from this data is Ligand Efficiency (LE) , calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms (15 for this fragment). An LE > 0.30 kcal/mol/HA indicates an exceptionally high-quality starting point for drug development.

Table 1: Representative Biophysical Binding Profile of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid

Assay ModalityParameterRepresentative ValueBiophysical Significance
SPR KD​ (Steady-State) 145μM Low-affinity binding typical of unoptimized fragments.
SPR Rmax​ 18RU Confirms 1:1 stoichiometry based on theoretical mass ratio.
ITC ΔH −4.2kcal/mol Enthalpically driven by pyrazole/carboxylate H-bonding.
ITC −TΔS −1.1kcal/mol Favorable entropy from cyclohexyl-mediated water displacement.
Calculated Ligand Efficiency (LE) 0.32kcal/mol/HA High efficiency (>0.3), validating it as a prime optimization lead.

By strictly adhering to these self-validating biophysical workflows, researchers can confidently transition 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid from a raw fragment hit into a structurally optimized, high-affinity lead compound.

References

  • PNAS (Proceedings of the National Academy of Sciences) . Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available at:[Link]

  • ACS Medicinal Chemistry Letters . Surface Plasmon Resonance Screening to Identify Active and Selective Receptor Binding Fragments. Available at:[Link]

  • Expert Opinion on Drug Discovery (Taylor & Francis) . Thermodynamic profiling for fragment-based lead discovery and optimization. Available at:[Link]

  • Biochimica et Biophysica Acta (BBA) - General Subjects . Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Available at:[Link]

Foundational

Literature review on 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid biological activity

An In-Depth Technical Guide to the Biological Activity of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid and its Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, pyrazole and its derivatives are integral to a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2] Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Encorafenib, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, underscoring its significance in modern drug design.[1]

This guide provides a comprehensive exploration of the biological potential of a specific pyrazole derivative, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. While specific research on this exact molecule is limited, this document will extrapolate from the vast body of knowledge on structurally similar pyrazole carboxylic acids to provide a thorough understanding of its likely biological activities, potential mechanisms of action, and the experimental methodologies required for its evaluation.

Physicochemical Properties and Synthetic Strategy

The structure of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid combines several key features that are advantageous for biological activity. The pyrazole core provides a stable aromatic system capable of engaging in various intermolecular interactions. The cyclohexyl group adds lipophilicity, which can enhance membrane permeability and solubility in non-polar environments. The methyl group on the pyrazole nitrogen can influence the electronic properties and metabolic stability of the ring. Finally, the carboxylic acid at the 4-position is a critical functional group that can participate in hydrogen bonding with biological targets and serves as a handle for further chemical modification.[3]

Synthesis:

The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives typically follows established routes for pyrazole synthesis. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

General Synthetic Workflow

Synthetic Workflow A β-Ketoester C Cyclocondensation A->C B Hydrazine B->C D Pyrazole Ester C->D Formation of Pyrazole Ring F 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid D->F Base-catalyzed hydrolysis E Hydrolysis

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

A more detailed, step-by-step protocol for the synthesis of a pyrazole core structure is as follows:

Experimental Protocol: Synthesis of a Pyrazole Ethyl Ester

  • Formation of the Diketo Intermediate:

    • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a substituted ketone in a solvent like anhydrous THF.

    • Cool the solution to -78°C.

    • Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise, followed by the addition of diethyl oxalate.

    • Allow the reaction to warm to room temperature and stir until the formation of the lithium salt intermediate is complete.[1]

  • Cyclocondensation:

    • To the solution containing the intermediate, add the desired substituted hydrazine hydrochloride (e.g., methylhydrazine) and a solvent like ethanol.[1]

  • Reflux:

    • Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material and formation of the pyrazole ethyl ester product.[1]

  • Purification:

    • The crude product is then purified by column chromatography on silica gel.[1]

  • Hydrolysis:

    • The resulting ethyl ester can be hydrolyzed to the carboxylic acid using a base like KOH in methanol.[1]

Potential Biological Activities and Mechanisms of Action

The pyrazole scaffold is associated with a wide range of biological activities.[4] Based on the known activities of pyrazole carboxylic acid derivatives, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5] The anti-inflammatory drug Celecoxib is a prime example.

Mechanism of Action: The carboxylic acid group can form hydrogen bonds with the active sites of enzymes like COX-1 and COX-2, while the pyrazole ring can engage in π-π stacking interactions.[3] This can lead to the inhibition of prostaglandin synthesis, which are key mediators of inflammation.

COX Inhibition Pathway

COX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->COX Inhibition

Caption: Simplified diagram of the COX pathway and the inhibitory action of pyrazole derivatives.[6]

Anticancer Activity

Pyrazole derivatives have shown promise as anticancer agents by interfering with key cellular processes essential for cancer cell proliferation, such as tubulin polymerization, DNA synthesis, and mitotic spindle formation.[7]

Mechanism of Action: The planar pyrazole ring can intercalate into DNA or bind to the active sites of enzymes involved in cell cycle regulation. The substituents on the pyrazole ring can be tailored to target specific proteins, such as kinases or tubulin.

Antimicrobial Activity

The increasing resistance of pathogenic microbes to existing drugs has spurred the search for new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[2]

Mechanism of Action: The exact mechanisms are varied, but some pyrazole derivatives are known to inhibit enzymes essential for microbial survival, such as DNA gyrase.[7]

Antioxidant Activity

Some pyrazole-based compounds have demonstrated significant antioxidant activity.[8] This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]

Mechanism of Action: The pyrazole ring can act as a hydrogen or electron donor to neutralize free radicals, thus preventing oxidative damage to cells.

In Vitro Biological Evaluation

A panel of in vitro assays is typically employed to evaluate the biological activity of novel pyrazole derivatives.[6]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring the cytotoxicity of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Anti-inflammatory Evaluation: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyrazole derivative or a known inhibitor (e.g., celecoxib).

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Product Detection: Measure the production of prostaglandins using methods such as ELISA or mass spectrometry.

Antioxidant Capacity: DPPH Assay

The DPPH assay is a simple and rapid method for evaluating the free radical scavenging activity of a compound.[6]

Experimental Protocol: DPPH Assay

  • Sample Preparation: Prepare solutions of the pyrazole derivative at different concentrations.

  • DPPH Reaction: Mix the sample solutions with a solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 15 or 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm.[6] A decrease in absorbance indicates radical scavenging activity.

General In Vitro Assay Workflow

In Vitro Workflow A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT) A->B C Primary Target-Based Assays (e.g., COX Inhibition) B->C Non-toxic concentrations D Secondary/Phenotypic Assays (e.g., Anti-proliferative) C->D E Data Analysis & Hit Identification D->E

Caption: A general experimental workflow for the in vitro biological evaluation of novel compounds.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the pyrazole ring. For 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, several positions are amenable to modification to explore the structure-activity relationship (SAR).

Key Positions for Modification:

  • Carboxylic Acid (Position 4): This group is often crucial for activity. It can be converted to esters, amides, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.[9]

  • Cyclohexyl Group (Position 3): The size and lipophilicity of this group can be altered to improve binding affinity and cell permeability. Replacing it with other cyclic or aromatic groups can significantly impact activity.

  • Methyl Group (Position 1): Substitution at this position can influence the tautomeric form of the pyrazole ring and its metabolic stability.

Conclusion and Future Directions

While specific biological data for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is not yet widely available in the public domain, the extensive research on related pyrazole carboxylic acids strongly suggests its potential as a biologically active molecule. Its structural features make it a compelling candidate for investigation as an anti-inflammatory, anticancer, or antimicrobial agent.

Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive in vitro evaluation using the assays outlined in this guide. Promising compounds can then be advanced to in vivo studies to assess their efficacy and safety in animal models. The versatility of the pyrazole scaffold, combined with the rational design of derivatives, offers a promising avenue for the discovery of novel therapeutics.

References

  • Benchchem. (2025).
  • EvitaChem. (n.d.). 3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid. EvitaChem.
  • Al-Warhi, T., et al. (2023).
  • PubMed. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed.
  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
  • PMC. (n.d.).
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Benchchem. (2025).
  • ResearchGate. (2026). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the my...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has emerged as a "privileged" structure, a cornerstone in the design of numerous therapeutic agents.[1][2] This guide focuses on a particularly compelling derivative: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid . We will delve into the rationale behind its design, its synthesis, and its application in the generation of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to address unmet medical needs.

The unique combination of a pyrazole core, a cyclohexyl group at the 3-position, and an N-methyl substituent confers a specific and advantageous set of physicochemical properties. The pyrazole ring itself is a metabolically stable bioisostere for other aromatic systems, often leading to improved potency and pharmacokinetic properties.[3] The N-methylation prevents tautomerization and provides a consistent vector for substituent placement. The cyclohexyl moiety, a three-dimensional, lipophilic group, offers a powerful tool for probing hydrophobic pockets within target proteins, often enhancing binding affinity and metabolic stability compared to a flat phenyl ring.[4][5]

This guide will provide a comprehensive overview of the synthesis of this key building block, detailed protocols for its derivatization into amides and esters, and an exploration of the structure-activity relationships (SAR) that underscore its utility in medicinal chemistry.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a reliable, multi-step sequence, commencing from readily available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow Ethyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate Ethyl 2-(cyclohexanecarbonyl)acetate Ethyl 2-(cyclohexanecarbonyl)acetate Ethyl Cyclohexanecarboxylate->Ethyl 2-(cyclohexanecarbonyl)acetate Claisen Condensation Enamine Intermediate Enamine Intermediate Ethyl 2-(cyclohexanecarbonyl)acetate->Enamine Intermediate with DMF-DMA Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate Enamine Intermediate->Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate Cyclization with Methylhydrazine 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate->3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrolysis

Figure 1: General synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 1: Synthesis of Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate

This protocol details the formation of the pyrazole core through a classical cyclization approach.

Step 1a: Synthesis of Ethyl 2-(cyclohexanecarbonyl)acetate

  • Reagents and Materials:

    • Ethyl cyclohexanecarboxylate

    • Ethyl acetate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Hydrochloric acid (1M)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add ethyl acetate to the flask and heat the mixture to reflux.

    • Slowly add ethyl cyclohexanecarboxylate to the refluxing mixture.

    • Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with 1M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 1b: Synthesis of Ethyl 2-(cyclohexanecarbonyl)-3-(dimethylamino)acrylate

  • Reagents and Materials:

    • Ethyl 2-(cyclohexanecarbonyl)acetate (from Step 1a)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve the crude ethyl 2-(cyclohexanecarbonyl)acetate in anhydrous toluene in a round-bottom flask.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess DMF-DMA, yielding the enamine intermediate. This intermediate is often used in the next step without further purification.

Step 1c: Cyclization to Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate

  • Reagents and Materials:

    • Ethyl 2-(cyclohexanecarbonyl)-3-(dimethylamino)acrylate (from Step 1b)

    • Methylhydrazine

    • Glacial acetic acid

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve the crude enamine intermediate in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain pure ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate.

Protocol 2: Hydrolysis to 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid

This final step converts the ethyl ester to the desired carboxylic acid building block.

  • Reagents and Materials:

    • Ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water or Methanol / Water

    • Hydrochloric acid (1M)

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water (or methanol and water).

    • Add an excess of LiOH or NaOH to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, concentrate the mixture to remove the organic solvent.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Application in Drug Discovery: Derivatization Strategies

The carboxylic acid functionality of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile handle for the synthesis of compound libraries through amide bond formation and esterification.

Protocol 3: Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, allowing for the exploration of a vast chemical space by introducing diverse amine-containing fragments.

Amide_Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent (e.g., HATU, EDC) Activated IntermediateAmine (R-NH2) Activated IntermediateAmine (R-NH2) Amide Amide Activated IntermediateAmine (R-NH2)->Amide Nucleophilic Acyl Substitution

Figure 2: General workflow for amide bond formation.

Method A: HATU-Mediated Coupling

  • Reagents and Materials:

    • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

    • Desired amine (R-NH₂)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Reaction vial, magnetic stirrer

  • Procedure:

    • In a reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).

    • Add HATU (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC.

Method B: EDC/HOBt-Mediated Coupling

  • Reagents and Materials:

    • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

    • Desired amine (R-NH₂)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole)

    • Anhydrous DCM (Dichloromethane) or DMF

    • Reaction vial, magnetic stirrer

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Workup and purify as described in Method A.

Protocol 4: Esterification

Esterification can be employed to modulate solubility, membrane permeability, or to create prodrugs.

Method: Fischer Esterification

  • Reagents and Materials:

    • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

    • Desired alcohol (R-OH)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude ester by column chromatography.

Rationale and Structure-Activity Relationship (SAR) Insights

The strategic advantage of using 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid lies in the synergistic contribution of its constituent parts.

MoietyContribution to Pharmacological Profile
Pyrazole Core - Metabolically stable scaffold.[1] - Acts as a versatile bioisostere for other aromatic and heteroaromatic rings.[3] - Provides hydrogen bond donor and acceptor capabilities.
N-Methyl Group - Blocks tautomerization, leading to a single, well-defined regioisomer. - Can influence solubility and membrane permeability.
Cyclohexyl Group - Introduces a three-dimensional, lipophilic character, which can enhance binding to hydrophobic pockets in target proteins.[4] - Can improve metabolic stability by blocking potential sites of oxidation that might occur on a corresponding phenyl ring.[6] - May increase the fraction of sp³ carbons (Fsp³), a parameter often correlated with clinical success.[5]
Carboxylic Acid - Provides a key attachment point for derivatization to explore a wide range of chemical space. - Can act as a hydrogen bond donor or acceptor, or form salt bridges with basic residues in a protein active site.

SAR Insights:

  • Probing Hydrophobic Pockets: The cyclohexyl group is particularly effective at filling deep, hydrophobic pockets in enzyme active sites or receptor binding domains. In kinase inhibitor design, for instance, this moiety can occupy the hydrophobic region adjacent to the hinge-binding motif, thereby increasing potency and selectivity.

  • Modulating Lipophilicity: While the cyclohexyl group increases lipophilicity, this can be balanced by the introduction of polar groups on the amine or alcohol fragments during derivatization. This allows for fine-tuning of the overall logP of the final compound, which is crucial for optimizing pharmacokinetic properties.

  • Metabolic Stability: The cyclohexyl ring is generally more resistant to oxidative metabolism than a phenyl ring, which can undergo aromatic hydroxylation. This can lead to a longer half-life and improved bioavailability of the resulting drug candidate.[7]

Conclusion

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a metabolically robust pyrazole core and a three-dimensional cyclohexyl substituent provides medicinal chemists with a powerful tool to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic protocols and derivatization strategies outlined in this guide offer a practical framework for the effective utilization of this promising scaffold in the ongoing quest for new and improved medicines.

References

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Stacking with No Planarity?. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • Chemcas. (n.d.). 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • Rasayan J. Chem. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • PubMed. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

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Application

Application Notes and Protocols for the Amidation of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide scaffold is a key structural motif in medicinal chemistry and agrochemistry.[1][2][3] Compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide scaffold is a key structural motif in medicinal chemistry and agrochemistry.[1][2][3] Compounds bearing this core have demonstrated a wide range of biological activities, including fungicidal and herbicidal properties.[1][2][3][4] The versatility of the amide bond allows for the exploration of vast chemical space, enabling the fine-tuning of physicochemical properties and biological targets. This document provides detailed protocols for the amidation of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of these valuable compounds.[5] We will explore two primary, reliable methods for this transformation: activation of the carboxylic acid using peptide coupling reagents and conversion to an acyl chloride intermediate.

Chemical Structures

CompoundStructure
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (placeholder)
Amine (R-NH2)R-NH2
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide (placeholder)

Method 1: Amidation using Peptide Coupling Reagents

Peptide coupling reagents are a class of compounds developed to facilitate the formation of amide bonds with high efficiency and minimal side reactions, particularly racemization in the case of chiral substrates.[6][7] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly employed for their reliability and mild reaction conditions.[6][8][9]

Protocol 1.1: HATU-Mediated Amidation

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and suitability for sterically hindered substrates.[9]

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF, add the amine followed by DIPEA.

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Mechanism of HATU-Mediated Amidation:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester by the HOBt (1-hydroxybenzotriazole) anion. This activated ester is subsequently attacked by the amine to form the amide bond.[9][10]

HATU_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amine Coupling CarboxylicAcid R-COOH ActivatedEster Activated Ester CarboxylicAcid->ActivatedEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide ActivatedEster->Amide + R'-NH2 Amine R'-NH2

Caption: General workflow for HATU-mediated amidation.

Protocol 1.2: EDC/HOBt-Mediated Amidation

The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation.[6][8] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization.[6][11]

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, the amine, EDC hydrochloride, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Amidation via Acyl Chloride Formation

This traditional two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.[12][13][14][15] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[12][13][16] This method is often high-yielding but can be less compatible with sensitive functional groups due to the generation of HCl as a byproduct.[15]

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

Step 1: Acyl Chloride Formation

  • Suspend or dissolve 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM or THF.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[16]

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine and a base such as triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanism of Acyl Chloride Formation and Amidation:

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[14][17] The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine.

AcylChloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation CarboxylicAcid 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + SOCl2, cat. DMF ThionylChloride SOCl2 (or Oxalyl Chloride) AmideProduct Final Amide Product AcylChloride->AmideProduct + Amine, Base Amine Amine (R'-NH2) Base Base (e.g., TEA)

Caption: Two-step workflow for amidation via an acyl chloride intermediate.

Comparison of Methods

FeaturePeptide Coupling (HATU, EDC/HOBt)Acyl Chloride Formation (SOCl₂)
Reaction Conditions Mild, often room temperatureCan require heating; generates corrosive HCl byproduct[15]
Substrate Scope Broad, tolerant of many functional groupsLess suitable for acid-sensitive substrates[12][13]
Side Reactions Low potential for side reactions and racemization[6]Potential for side reactions with sensitive functional groups
Reagent Handling Generally stable, solid reagentsThionyl chloride is corrosive and moisture-sensitive[14][15]
Workup Aqueous workup to remove water-soluble byproductsAqueous workup; may require careful neutralization of HCl
Cost Generally more expensiveMore cost-effective for large-scale synthesis

Conclusion

The choice of amidation protocol for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid depends on several factors, including the nature of the amine, the scale of the reaction, and the presence of other functional groups. For laboratory-scale synthesis and substrates with sensitive functionalities, peptide coupling reagents such as HATU or EDC/HOBt offer a reliable and high-yielding approach under mild conditions. For large-scale synthesis where cost is a significant factor and the substrates are robust, the formation of an acyl chloride intermediate using thionyl chloride or oxalyl chloride is a viable and efficient alternative. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal conditions for their specific synthetic needs.

References

  • Hirai, K., Uchida, A., & Ohno, R. (2002). Herbicide Classes in Development. In P. Böger, K. Hirai, & K. Wakabayashi (Eds.), Herbicide Classes in Development (pp. 179–289). Springer-Verlag.
  • Koca, M., & Kurt, A. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 28270–28283.
  • Zhang, X., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388.
  • Li, Y., et al. (2023).
  • Wang, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9248–9259.
  • Al-Hourani, B. J., et al. (2021).
  • Babu, V. V. S., & Vasanthakumar, G. R. (2004). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 45(38), 7125-7128.
  • Adiyaman, M., & Cetin, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(35), 29465-29474.
  • Adiyaman, M., & Cetin, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Zhang, H.-Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • BenchChem. (2025).
  • Zhang, H.-Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Common Organic Chemistry. (n.d.).
  • Supuran, C. T., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Wang, D., & Chen, J. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry, 85(13), 8565–8575.
  • Valente, C., & Garella, D. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Growing Science. (2022, August 29).
  • Tang, P. W. (2012, April 16). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses.
  • Li, J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 18037-18041.
  • Appchem. (n.d.). 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid | 1157394-06-3.
  • Royal Society of Chemistry. (n.d.).

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Method

How to dissolve 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid for in vitro cell assays

Application Note: Solubilization and Handling of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid for In Vitro Assays Physicochemical Profiling & Solubilization Causality The compound 3-cyclohexyl-1-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid for In Vitro Assays

Physicochemical Profiling & Solubilization Causality

The compound 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a specialized small molecule featuring a lipophilic cyclohexyl ring and a polar pyrazole-4-carboxylic acid core[1][2]. Successfully preparing this compound for in vitro cell assays requires overcoming specific thermodynamic barriers inherent to its molecular structure.

The Causality of Solvent Selection: In their solid crystalline state, pyrazole-4-carboxylic acid derivatives form robust intermolecular hydrogen bonds, creating stable dimers that exhibit high thermal stability and lattice energy[3]. Consequently, the compound demonstrates poor to moderate solubility in neutral aqueous buffers[3]. To disrupt these hydrogen-bonded dimers, a strongly interacting, polar aprotic solvent is required. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for this purpose, as it acts as a powerful hydrogen bond acceptor, rapidly solvating the compound without altering its chemical integrity[4][5].

Acid-Base Behavior in Aqueous Media: The predicted pKa of the carboxylic acid group on the pyrazole ring is approximately 3.88[3]. This is a critical factor for cell assays: while the compound must be initially dissolved in DMSO, its subsequent dilution into physiological cell culture media (pH ~7.4) results in the rapid deprotonation of the carboxylic acid. The resulting ionized carboxylate form significantly enhances the compound's thermodynamic solubility in the aqueous phase, preventing precipitation during the assay.

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical transition states of the compound from a solid lattice to a fully solvated, biologically active form in cell media.

Workflow N1 Solid Compound (H-Bonded Dimers) N2 Anhydrous DMSO + Sonication N1->N2 Disrupts Lattice Energy N3 Master Stock (10 mM, Un-ionized) N2->N3 Complete Solvation N4 Intermediate Dilution (DMSO) N3->N4 Serial Dilution N5 Aqueous Media (pH 7.4, Ionized) N4->N5 1:1000 Transfer (Avoids Solvent Shock)

Workflow for the dissolution and serial dilution of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Quantitative Preparation Matrices

To ensure absolute precision and avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture well must be strictly maintained at or below 0.1% (v/v) .

Table 1: Volumetric Preparation for 10 mM Master Stock (Molecular Weight: 208.26 g/mol )[2]

Target Concentration Compound Mass Volume of Anhydrous DMSO
10 mM 1.00 mg 480 µL
10 mM 2.08 mg 1.00 mL

| 10 mM | 5.00 mg | 2.40 mL |

Table 2: 1000x Serial Dilution Matrix for Cell Assays By maintaining a constant 1:1000 dilution factor into the final media, the DMSO concentration remains universally locked at 0.1%, eliminating solvent-variance as an experimental confounder.

Target Assay Concentration Required DMSO Intermediate Volume of Intermediate Volume of Pre-warmed Media Final DMSO %
10 µM 10 mM 1.0 µL 999 µL 0.1%
1 µM 1 mM 1.0 µL 999 µL 0.1%
100 nM 100 µM 1.0 µL 999 µL 0.1%

| 10 nM | 10 µM | 1.0 µL | 999 µL | 0.1% |

Self-Validating Protocol for Solubilization

This protocol is designed with built-in quality control (QC) checkpoints to ensure the integrity of the solution before it touches your cell models.

Phase 1: Master Stock Generation
  • Equilibration: Allow the lyophilized 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Pyrazole derivatives and anhydrous DMSO are highly hygroscopic[5]. Atmospheric moisture condensation will introduce water into the stock, drastically reducing the compound's solubility limit and causing micro-precipitation.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial (refer to Table 1).

  • Mechanical Disruption: Vortex the vial vigorously for 30–60 seconds, followed by bath sonication for 2–5 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid[5].

  • Validation Checkpoint (Nephelometry): Hold the vial against a dark background and illuminate it laterally with a strong light source (e.g., a laser pointer or bright LED).

    • Self-Validation: If the solution is optically clear, dissolution is complete. If you observe Tyndall scattering (a cloudy beam path), undissolved micro-crystals remain. Gently warm the solution to 37°C in a water bath and repeat sonication until absolute clarity is achieved.

Phase 2: Intermediate Dilution & Media Transfer
  • Intermediate Preparation: Perform all serial dilutions in 100% DMSO to create your working intermediates (refer to Table 2). Do not use aqueous buffers for intermediate stocks.

  • Media Warming: Pre-warm the target cell culture medium to 37°C.

    • Causality: Injecting a concentrated DMSO stock into cold aqueous media causes a sudden drop in solvent capacity ("solvent shock"), leading to instantaneous kinetic precipitation before the carboxylic acid has time to ionize.

  • Rapid Dispersion: Add 1.0 µL of the DMSO intermediate to 999 µL of the pre-warmed media. Immediately vortex or pipette vigorously to ensure rapid homogenous dispersion.

  • Validation Checkpoint (Microscopy): Before applying the dosed media to your cells, inspect a 10 µL droplet under a phase-contrast microscope at 20X magnification.

    • Self-Validation: The field of view must be completely free of needle-like crystals or amorphous aggregates. If aggregates are present, the localized concentration during transfer was too high; repeat the transfer with more aggressive mixing.

References

  • Sigma-Aldrich.
  • Smolecule. "1-methyl-1H-pyrazole-4-carboxylic acid - Thermal and Solubility Characteristics."
  • Appchem.
  • MedChemExpress.

Sources

Application

Application Note: Automated High-Throughput Synthesis of Targeted Screening Libraries Using 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary & Mechanistic Rationale The transition from generalized combinatorial chemistry to target-focused library synthesis requires highly privileged, structurally predictable building blocks. 3-Cyclohexyl-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from generalized combinatorial chemistry to target-focused library synthesis requires highly privileged, structurally predictable building blocks. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1157394-06-3) has emerged as a premier core scaffold for discovering novel therapeutics, particularly in the realms of epigenetic regulation and intracellular signaling.

As a Senior Application Scientist, I select this specific scaffold for high-throughput screening (HTS) libraries due to three distinct mechanistic advantages:

  • Conformational Rigidity: The 1-methyl group prevents pyrazole tautomerization. This locks the pharmacophore into a single geometric state, drastically reducing the entropic penalty upon target binding and simplifying structure-activity relationship (SAR) deconvolution[1].

  • Hydrophobic Clamp Engagement: The 3-cyclohexyl moiety provides an sp3 -rich, bulky lipophilic domain. In targets like Phosphodiesterase-4 (PDE4), this group effectively occupies the narrow hydrophobic clamp of the active site[2]. In Sirtuin 2 (SIRT2), the bulky cyclohexyl group can induce a ligand-driven structural rearrangement, opening a cryptic selectivity pocket that guarantees subtype specificity[1].

  • High-Efficiency Vector: The C4-carboxylic acid is sterically unhindered and electronically activated by the electron-withdrawing nature of the pyrazole ring, making it an ideal vector for rapid, high-yielding amide couplings across diverse amine libraries[3].

This application note details a self-validating, automated protocol for generating a 96-well pyrazole-4-carboxamide library, followed by its integration into an HTS triage pipeline.

Library Design & Combinatorial Workflow

To generate a highly diverse yet target-focused library, the core pyrazole acid is subjected to parallel amide coupling with a curated plate of 96 diverse primary and secondary amines.

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) as the coupling system. The causality here is critical: while EDC/HOBt is cheaper, HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group exerts a neighboring group effect, acting as a general base to deprotonate the incoming amine. This dramatically accelerates reaction kinetics, ensuring >85% conversion even with sterically hindered or electronically deactivated anilines—a strict requirement for automated, unmonitored plate synthesis[3].

SynthesisWorkflow A 3-Cyclohexyl-1-methyl-1H- pyrazole-4-carboxylic acid B Pre-activation HATU / DIPEA / DMF A->B C Automated Dispensing (96-well Amines) B->C D Amide Coupling (Parallel Synthesis) C->D E Scavenger Resin Purification D->E F LC-MS QC & Quantification E->F

Fig 1. Automated 96-well combinatorial synthesis workflow utilizing scavenger resin purification.

Experimental Protocol: Automated High-Throughput Amide Coupling

This protocol is designed as a self-validating system . By utilizing solid-phase scavenger resins instead of liquid-liquid extraction, we eliminate emulsion risks and well-to-well cross-contamination. An in-line internal standard ensures that every well's final concentration is mathematically verified before HTS.

Reagents & Materials
  • Scaffold: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (0.20 M in anhydrous DMF).

  • Coupling Agent: HATU (0.30 M in anhydrous DMF)[3].

  • Base: DIPEA (Neat or 1.0 M in DMF).

  • Amine Library: 96-well deep-well plate containing diverse amines (0.20 M in DMF).

  • Scavenger Resins: Polymer-supported isocyanate (PS-NCO) and Polymer-supported trisamine (PS-Trisamine).

Step-by-Step Methodology
  • Scaffold Pre-Activation (Crucial Step):

    • In a master reservoir, combine the pyrazole-4-carboxylic acid solution (1.0 eq) with DIPEA (3.0 eq).

    • Add the HATU solution (1.5 eq) and stir at room temperature for exactly 15 minutes[3].

    • Causality: Pre-activation is mandatory. If HATU is added directly to a mixture of the acid and the amine, the highly reactive uronium salt of HATU can react with the amine to form an unreactive guanidinium byproduct, permanently capping the library member.

  • Automated Dispensing:

    • Using a liquid handler, dispense 500 µL of the pre-activated HOAt-ester complex into each well of the 96-well amine plate (containing 1.0 eq of amine).

  • Parallel Coupling:

    • Seal the plate and agitate on an orbital shaker at 400 rpm at room temperature for 3 hours. For known electron-deficient anilines, the heating block can be set to 60 °C[3].

  • Scavenger Resin Purification:

    • To remove unreacted amines, add 3.0 eq of PS-NCO resin to each well.

    • To remove unreacted pyrazole acid and HOAt byproducts, add 3.0 eq of PS-Trisamine resin.

    • Agitate the plate for 12 hours at room temperature.

    • Causality: The resins covalently bind the unreacted starting materials. Subsequent filtration yields only the desired neutral pyrazole-4-carboxamide in the filtrate.

  • Filtration and Normalization:

    • Filter the reaction mixture through a 96-well frit plate into a collection plate.

    • Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac).

    • Reconstitute the dry films in 1.0 mL of DMSO spiked with 1 µM Caffeine (Internal Standard).

Quantitative Data & Quality Control

To validate the library, a high-throughput LC-MS (UV 254 nm / ESI+) run is executed. The internal standard allows the automated software to calculate the absolute yield of the library. Wells failing to meet the >85% purity threshold are automatically masked in the HTS dispensing software to prevent false positives.

Table 1: Expected Synthesis Metrics by Amine Class

Amine ClassExample SubstituentExpected Conversion (%)Post-Scavenging Purity (%)Primary Target Application
Aliphatic (Primary) Cyclopropylamine95 - 99%> 98%Kinase hinge-binding exploration
Aliphatic (Secondary) Morpholine90 - 95%> 95%Improved aqueous solubility (ADME)
Aromatic (Electron-Rich) 4-Methoxyaniline85 - 92%> 90%PDE4 Hydrophobic clamp[2]
Aromatic (Sterically Hindered) 2-Bromo-4-aminophenol75 - 85%> 85%SIRT2 Selectivity pocket induction[1]

HTS Application & Hit Triage Pipeline

Once the 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide library is synthesized and normalized to 10 mM in DMSO, it is deployed into a primary screening cascade.

If targeting SIRT2 , the library is subjected to a fluorogenic deacetylation assay (e.g., using an acetylated p53 peptide substrate). Hits demonstrating >50% inhibition at 10 µM are triaged through a rigorous counter-screen against SIRT1, SIRT3, and SIRT5 to confirm the subtype selectivity driven by the 3-cyclohexyl group[1].

HTSTriage L Pyrazole-4-carboxamide Library (10 mM DMSO) P Primary Screen (SIRT2 FRET Assay) L->P H Hit Identification (>50% Inhibition @ 10 µM) P->H C Counter-Screening (SIRT1 / SIRT3 / SIRT5) H->C I Dose-Response (IC50 Determination) C->I O Lead Optimization (Cocrystallography) I->O

Fig 2. High-Throughput Screening and Hit Triage pipeline for SIRT2 targeted discovery.

By utilizing this structured, chemically validated approach, drug development professionals can rapidly traverse the chemical space surrounding the 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, moving from raw building block to validated nanomolar lead compound with high confidence and traceability.

Sources

Method

Application Note: Peptide Conjugation Techniques for 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction & Scientific Rationale 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a highly valued pharmacophore building block utilized in advanced drug discovery[1]. The pyrazole core is ubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a highly valued pharmacophore building block utilized in advanced drug discovery[1]. The pyrazole core is ubiquitous in medicinal chemistry, often serving as a bioisostere for amides or aromatic rings. Concurrently, the N-methyl and 3-cyclohexyl substitutions provide a specific vector for lipophilic interactions deep within hydrophobic binding pockets (e.g., in kinase or GPCR targets)[2].

Conjugating this building block to peptides—either as an N-terminal capping group or via a lysine side chain—can drastically alter the peptide's pharmacokinetic profile. This bioconjugation enhances proteolytic stability, increases membrane permeability, and allows the peptide to serve as a highly specific targeting ligand in modalities like Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties & Reagent Preparation

Understanding the physicochemical constraints of this molecule is critical for designing a successful conjugation protocol. The presence of the lipophilic cyclohexyl group limits its solubility in purely aqueous buffers, necessitating the use of organic co-solvents during activation.

Table 1: Physicochemical Properties and Solubilization Strategy

PropertyValue / DescriptionImpact on Conjugation Protocol
Molecular Weight 208.26 g/mol Requires precise stoichiometric calculation for micro-scale reactions.
Formula C11H16N2O2Stable under standard peptide coupling conditions.
Solubility High in DMF, DMSO; Low in H2ORequires organic solvents for SPPS; requires DMSO/DMF co-solvent (10-20%) for aqueous EDC/NHS coupling.
pKa (est.) ~4.5 - 5.0Exists as a carboxylate anion at physiological pH; easily deprotonated by DIPEA for HATU activation.

Conjugation Strategies: The "Why" and "How"

We present two orthogonal strategies for conjugating 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid to peptides. The choice of strategy depends entirely on the state of the target peptide.

Strategy A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping (HATU/DIPEA)

For peptides synthesized de novo, on-resin N-terminal conjugation is the most efficient method. We utilize HATU and DIPEA.

  • Mechanistic Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester in situ[3]. The "7-aza effect" provides anchimeric assistance, drastically accelerating aminolysis kinetics compared to standard HBTU or DIC/HOBt[3]. This is crucial for overcoming the steric hindrance posed by the bulky 3-cyclohexyl group adjacent to the carboxylate.

Strategy B: Solution-Phase Conjugation (EDC/NHS)

For pre-synthesized, purified, or recombinant peptides/proteins, solution-phase conjugation targeting primary amines (N-terminus or Lysine ε-amines) is required. We utilize EDC and NHS.

  • Mechanistic Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate[4]. Because water rapidly hydrolyzes this intermediate, NHS is added to trap the activated species as a semi-stable NHS-ester[5]. This NHS-ester has a half-life of several hours at pH 7.0, allowing sufficient time for the target peptide's primary amines to undergo nucleophilic attack, forming a stable amide bond[6].

Step-by-Step Methodologies

Protocol 1: On-Resin N-Terminal Conjugation (HATU/DIPEA)
  • Self-Validating System: The protocol incorporates a Kaiser test to ensure the primary amine is fully consumed before proceeding to cleavage, preventing the formation of deletion sequences.

Materials:

  • Fmoc-deprotected peptide on resin (e.g., Rink Amide or Wang resin).

  • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (4 equivalents relative to resin loading).

  • HATU (3.9 equivalents).

  • DIPEA (8 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15 minutes. Drain the solvent.

  • Activation: In a dry glass vial, dissolve 4 eq. of the pyrazole-carboxylic acid and 3.9 eq. of HATU in a minimal volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add 8 eq. of DIPEA to the vial. The solution may turn slightly yellow, indicating the formation of the active OAt-ester. Critical: Activate for exactly 2-3 minutes prior to addition to the resin to prevent off-target side reactions[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Validation: Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete coupling. If positive (blue), repeat steps 2-5.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours, followed by cold ether precipitation.

Protocol 2: Solution-Phase Conjugation (EDC/NHS)
  • Self-Validating System: Quenching the unreacted EDC with 2-mercaptoethanol prevents the cross-linking of the target peptide if it contains endogenous carboxylates (e.g., Asp/Glu residues)[4].

Materials:

  • Target peptide (containing at least one free primary amine).

  • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

  • EDC-HCl and NHS (or Sulfo-NHS for better aqueous stability).

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0.

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5.

  • DMSO (as a co-solvent).

Procedure:

  • Linker Solubilization: Dissolve the pyrazole-carboxylic acid in DMSO to a concentration of 50 mM.

  • Activation: Dilute the acid into Activation Buffer to a final concentration of 5 mM (ensure DMSO is ≤20% v/v to maintain EDC activity). Add EDC to a final concentration of 10 mM and NHS to 25 mM[6].

  • Incubation: React at room temperature for 15-30 minutes to form the NHS-ester[5].

  • Quenching (Critical): Add 2-mercaptoethanol (final concentration 20 mM) to quench residual EDC[6].

  • Conjugation: Add the target peptide (dissolved in Conjugation Buffer) to the activated mixture. The molar ratio of activated pyrazole to peptide should be optimized (typically 5:1 to 20:1 depending on the number of target lysines). Ensure the final pH is between 7.2 and 7.5.

  • Reaction: Incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Remove unreacted small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) or via dialysis against PBS[7].

Analytical Validation & Troubleshooting

To confirm successful conjugation, analyze the purified product via LC-MS (Liquid Chromatography-Mass Spectrometry). The conjugated peptide should exhibit a mass shift of +190.24 Da (Addition of the pyrazole moiety [208.26 Da] minus the loss of water [18.02 Da] during amide bond formation).

Table 2: Troubleshooting Common Conjugation Issues

ObservationPotential CauseCorrective Action
Incomplete coupling (SPPS) Steric hindrance from cyclohexyl group.Perform a double coupling; increase reaction time to 2 hours; heat to 50°C.
Precipitation in Solution-Phase Low aqueous solubility of the pyrazole moiety.Increase DMSO co-solvent up to 30%; use Sulfo-NHS instead of NHS.
Peptide Cross-linking (Solution) EDC activated peptide Asp/Glu residues.Strictly adhere to the 2-step protocol; quench EDC with 2-mercaptoethanol before adding peptide.

Visualizations

Workflow Start 3-Cyclohexyl-1-methyl-1H- pyrazole-4-carboxylic acid Split Conjugation Phase? Start->Split SPPS Solid-Phase (SPPS) N-Terminal Capping Split->SPPS On-Resin Peptide SolPhase Solution-Phase Lysine/N-Terminus Split->SolPhase Free Peptide/Protein HATU Activation: HATU / DIPEA (Fast, High Efficiency) SPPS->HATU EDC Activation: EDC / NHS (Aqueous Compatible) SolPhase->EDC Cleavage TFA Cleavage & Global Deprotection HATU->Cleavage Purify Dialysis or SEC Purification EDC->Purify Final Purified Pyrazole-Peptide Conjugate Cleavage->Final Purify->Final

Workflow for SPPS vs. solution-phase peptide conjugation.

Mechanism Carboxyl Pyrazole-4- Carboxylic Acid Oacyl O-acylisourea Intermediate (Unstable) Carboxyl->Oacyl + EDC EDC EDC (Carbodiimide) EDC->Oacyl NHSester NHS-Ester (Semi-stable) Oacyl->NHSester + NHS (- Isourea) NHS NHS (Nucleophile) NHS->NHSester Amide Stable Amide Conjugate NHSester->Amide + Peptide-NH2 (- NHS) Amine Peptide-NH2 (Primary Amine) Amine->Amide

Reaction mechanism of EDC/NHS mediated peptide conjugation.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". PeptideChemistry.org. URL:[Link]

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS". G-Biosciences. URL:[Link]

  • Bio-protocol. "Peptide Conjugation with the Use of EDC/NHS". Bio-protocol. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. Synthesizing fully substituted pyrazoles with high regioselectivity is a well-documented challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. Synthesizing fully substituted pyrazoles with high regioselectivity is a well-documented challenge in heterocyclic chemistry. This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, validated protocols, and targeted solutions to overcome common synthetic bottlenecks.

Synthesis Workflow & Mechanistic Overview

The most robust route to 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid avoids traditional 1,3-diketones, which inherently produce regioisomeric mixtures. Instead, the workflow utilizes a β-enaminone surrogate to lock in the regiochemistry prior to cyclization, followed by a controlled saponification step.

SynthesisWorkflow A Ethyl 3-cyclohexyl-3-oxopropanoate (1,3-Dicarbonyl) B DMF-DMA (Condensation) A->B C Ethyl 2-(cyclohexanecarbonyl)- 3-(dimethylamino)acrylate (β-Enaminone Surrogate) B->C D Methylhydrazine + HFIP/TFA (Regioselective Cyclization) C->D E Ethyl 3-cyclohexyl-1-methyl- 1H-pyrazole-4-carboxylate (Target Ester) D->E F LiOH, THF/H2O (Saponification) E->F G 3-cyclohexyl-1-methyl- 1H-pyrazole-4-carboxylic acid (Final Product) F->G

Figure 1: Regioselective synthesis workflow for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting & FAQs

Q1: I am consistently getting a mixture of 1,3- and 1,5-regioisomers during cyclization. How do I selectively synthesize the 3-cyclohexyl-1-methyl isomer?

The Causality: In standard Knorr pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine yields a mixture of regioisomers[1]. This occurs because methylhydrazine possesses two distinct nucleophilic centers: the secondary amine (-NHMe) and the primary amine (-NH2). The nitrogen carrying the methyl group is significantly more nucleophilic due to the electron-donating inductive effect of the alkyl group[2]. When reacting with a standard diketone, the difference in electrophilicity between the two carbonyls is often insufficient to dictate a single pathway.

The Solution: To eliminate the 1,5-isomer byproduct, you must manipulate both the substrate and the solvent environment:

  • Use a β-Enaminone Surrogate: Convert your starting β-ketoester into an enaminone (e.g., using DMF-DMA). This locks the regiochemistry because the highly nucleophilic -NHMe selectively performs a Michael addition on the electron-deficient β-carbon, displacing the dimethylamine group. The -NH2 subsequently attacks the carbonyl to close the ring[1][2].

  • Employ Fluorinated Solvents: Solvents like Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) dramatically improve regioselectivity. Their strong hydrogen-bond donating capacity activates the enaminone while stabilizing the transition state of the desired nucleophilic attack[1].

Table 1: Effect of Solvent on Regioisomeric Ratio (1,3-Isomer vs. 1,5-Isomer)

Solvent SystemTemperatureAdditiveRatio (1,3-Isomer : 1,5-Isomer)Overall Yield (%)
Ethanol (EtOH)RefluxNone55 : 4578
TFE80 °CTFA (cat.)85 : 1582
HFIPRoom TempNone> 95 : 589

Data synthesized from fluorinated solvent optimization principles[1][3].

Regioselectivity Enaminone β-Enaminone Surrogate PathA NHMe attacks β-carbon (Michael Addition) Enaminone->PathA PathB NH2 attacks Carbonyl (Direct Condensation) Enaminone->PathB MeNHNH2 Methylhydrazine MeNHNH2->PathA MeNHNH2->PathB InterA Hydrazone Intermediate PathA->InterA InterB Undesired Intermediate PathB->InterB ProdA 1-Methyl-3-cyclohexyl Isomer (Target) InterA->ProdA ProdB 1-Methyl-5-cyclohexyl Isomer (Byproduct) InterB->ProdB

Figure 2: Mechanistic pathway dictating pyrazole regioselectivity via nucleophilic attack.

Q2: My cyclization reaction stalls at the intermediate pyrazoline stage. How do I force complete aromatization?

The Causality: The final step of pyrazole formation involves the elimination of water (or dimethylamine, if using an enaminone) to achieve aromaticity. This elimination requires protonation of the leaving group. Under strictly neutral conditions, or when utilizing electron-deficient substrates, this dehydration/elimination step can become kinetically trapped, leaving you with stable pyrazoline intermediates[3].

The Solution: Implement an acid-assisted cyclization protocol. The addition of a catalytic amount of Trifluoroacetic acid (TFA) facilitates the protonation of the leaving group, drastically lowering the activation energy for the final aromatization step[1][3].

Protocol: Acid-Assisted Regioselective Cyclization

  • Preparation: Dissolve 1.0 equivalent of ethyl 2-(cyclohexanecarbonyl)-3-(dimethylamino)acrylate in HFIP to achieve a 0.2 M concentration.

  • Addition: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of methylhydrazine dropwise to safely manage the exothermic Michael addition.

  • Catalysis: Introduce 0.1 equivalents of TFA to the mixture.

  • Cyclization: Remove the ice bath, warm the mixture to room temperature, and stir for 4–6 hours. Monitor the reaction via LC-MS until the intermediate mass is completely consumed.

  • Workup: Remove the HFIP under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate.

Q3: How do I cleanly hydrolyze the ester to the final carboxylic acid without causing degradation or decarboxylation?

The Causality: Saponification of the C4 ester is sterically hindered by the adjacent, bulky cyclohexyl group at the C3 position. Standard mild hydrolysis conditions often result in incomplete conversion. Conversely, applying overly harsh conditions (e.g., prolonged reflux in strong aqueous NaOH) risks side reactions, although pyrazole-4-carboxylic acids are generally robust. The primary issue is the poor aqueous solubility of the lipophilic ester intermediate.

The Solution: Utilize a homogenous mixed-solvent system (THF/MeOH/H₂O) with Lithium Hydroxide (LiOH). The organic solvents ensure complete solvation of the sterically hindered ester, while LiOH provides a strong, yet controlled, nucleophilic hydroxide source.

Protocol: Sterically Hindered Ester Saponification

  • Solvation: Dissolve the purified ethyl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

  • Hydrolysis: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 12 hours. Monitor the disappearance of the ester via TLC or LC-MS.

  • Isolation: Evaporate the organic solvents (THF and MeOH) in vacuo. Dilute the remaining aqueous layer with distilled water and wash once with diethyl ether to remove any trace unreacted starting material or organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to pH 2–3 using 1M HCl dropwise. The target 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid will precipitate out of the solution as a white solid.

  • Collection: Filter the precipitate through a Büchner funnel, wash thoroughly with ice-cold water to remove inorganic salts, and dry under high vacuum at 40 °C for 24 hours.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals facing challenges with the aqueous solubility of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals facing challenges with the aqueous solubility of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid .

By analyzing the physicochemical properties of this compound—specifically its highly lipophilic cyclohexyl tail, rigid methyl-pyrazole core, and single ionizable carboxylic acid moiety (pKa ~4.5)—this guide provides mechanistically grounded, self-validating protocols to overcome precipitation and aggregation in aqueous media.

Core Troubleshooting Guide: Understanding the "Why" and "How"

Pyrazole derivatives frequently exhibit inherently poor aqueous solubility, which can severely limit their biopharmaceutical profiling and downstream developability[1]. Troubleshooting must begin with the thermodynamics of the molecule.

Issue 1: Precipitation upon dilution in physiological buffers (pH 7.4)
  • The Causality: While the carboxylic acid group is fully ionized at pH 7.4 (providing favorable ion-dipole interactions with water), the massive hydrophobic surface area of the cyclohexyl group and the N-methylated pyrazole core disrupts the hydrogen-bonding network of water. This results in an unfavorable entropy of solvation. The hydrophobic effect drives the molecules to self-associate, forming sub-visible colloidal aggregates or precipitating entirely.

  • The Solution: Mask the hydrophobic bulk using inclusion complexation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the bulky cyclohexyl ring, while its hydrophilic exterior maintains aqueous solubility[2].

Issue 2: Incomplete dissolution in primary stock solutions
  • The Causality: Poor solvent wetting and high crystal lattice energy prevent the powder from dissolving, even in organic solvents if water is introduced too early.

  • The Solution: Employ a synergistic co-solvent system. The combination of PEG-400 and cyclodextrins exerts a synergistic effect, increasing the solubility of highly lipophilic compounds significantly beyond theoretical additive values[3]. PEG-400 acts as a space-regulating molecule, lowering the dielectric constant of the bulk solvent and reducing the energy barrier for the cyclohexyl group to enter the cyclodextrin cavity.

Quantitative Data: Formulation Strategy Comparison

The following table summarizes the expected solubility limits and mechanisms for various formulation strategies applied to this compound.

Formulation StrategySolubilizing Agent(s)Mechanistic ActionExpected SolubilitySuitability
Control Water (pH 3.0)None (Unionized state)< 0.01 mg/mLNone
pH Adjustment PBS / HEPES (pH 7.4)Ionization of carboxylic acid~0.1 - 0.5 mg/mLLow-dose biochemical assays
Co-solvent 10% DMSO or 20% PEG-400Reduction of bulk dielectric constant~2.0 - 5.0 mg/mLCell-based assays
Complexation 20% HP-β-CDHydrophobic cavity inclusion~10.0 mg/mLIn vivo dosing (moderate)
Synergistic 10% PEG-400 + 20% HP-β-CDCo-solvency + Complexation synergism> 25.0 mg/mLHigh-dose PK/PD studies

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to biological assays without passing the validation checks.

Protocol A: Preparation of a 10 mM In Vitro Working Solution

Use this protocol for cell-based assays where organic solvent toxicity must be minimized.

  • Primary Stock: Weigh the exact mass of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid and dissolve it in 100% anhydrous DMSO to create a 100 mM primary stock.

  • Vortex & Sonicate: Vortex for 30 seconds, followed by bath sonication at 37°C for 5 minutes to break the crystal lattice.

  • Aqueous Dilution: Pre-warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C. Slowly add the 100 mM DMSO stock dropwise to the buffer while vortexing vigorously to achieve a final concentration of 10 mM (10% DMSO final).

  • Self-Validation Check: Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600).

    • Pass: OD600 < 0.05 (True solution).

    • Fail: OD600 > 0.05 (Colloidal aggregation occurred; increase DMSO to 15% or switch to Protocol B).

Protocol B: Synergistic Solubilization for High-Dose In Vivo Studies

Use this protocol when high concentrations (>25 mg/mL) are required without the use of toxic levels of DMSO.

  • Dry Mixing: Weigh the compound and HP-β-CD powder in a 1:5 molar ratio. Mix the dry powders thoroughly.

  • Co-solvent Addition: Add PEG-400 to achieve a final volume fraction of 10% (v/v). Triturate the mixture into a smooth paste. PEG-400 wets the hydrophobic powder and acts as a bridge for complexation[3].

  • Aqueous Hydration: Gradually add sterile water or saline (pH adjusted to 7.4) in small aliquots, vortexing continuously until the final volume is reached.

  • Thermodynamic Equilibration: Shake the solution on an orbital shaker at 300 RPM at 37°C for 24 hours to ensure complete inclusion complex formation[2].

  • Self-Validation Check: Centrifuge the solution at 10,000 x g for 10 minutes. Visually inspect the bottom of the tube for a pellet. Filter the supernatant through a 0.22 µm PTFE syringe filter. If resistance is felt during filtration, incomplete complexation has occurred.

Solubilization Decision Workflow

SolubilizationWorkflow Start Target: Solubilize 3-cyclohexyl-1-methyl-1H- pyrazole-4-carboxylic acid CheckConc Target Concentration? Start->CheckConc LowConc < 1 mM (In vitro assays) CheckConc->LowConc HighConc > 1 mM (In vivo / Stock) CheckConc->HighConc DMSO Dissolve in 100% DMSO (Primary Stock) LowConc->DMSO Cosolvent Use PEG-400 + HP-β-CD Synergistic System HighConc->Cosolvent Buffer Dilute in pH 7.4 Buffer (Max 1% DMSO final) DMSO->Buffer Validate Validate Dissolution (OD600 < 0.05) Buffer->Validate Sonication Sonicate at 37°C for 15 mins Cosolvent->Sonication Sonication->Validate

Workflow for solubilizing the pyrazole-4-carboxylic acid derivative based on target concentration.

Frequently Asked Questions (FAQs)

Q1: Can I just use NaOH to form the sodium salt and dissolve it in water? A1: No. While the carboxylic acid moiety (pKa ~4.5) will ionize at high pH to form a sodium salt, the massive hydrophobic surface area of the cyclohexyl group still dominates the molecule's hydration thermodynamics. This often leads to the formation of micelles or liquid crystals rather than a true solution. pH adjustment alone is rarely sufficient for concentrations above 0.5 mg/mL.

Q2: Why does the compound crash out when I freeze-thaw the working solution? A2: Temperature drops reduce the kinetic energy of the solvent, promoting hydrophobic aggregation (driven by the cyclohexyl ring) and pi-pi stacking of the pyrazole cores. Always store primary stocks in 100% DMSO at -20°C, but prepare aqueous working solutions fresh. If a freeze-thaw is unavoidable, incorporate 10% PEG-400 to disrupt the ice crystal lattice and prevent compound nucleation.

Q3: Will PEG-400 or HP-β-CD interfere with my cell-based assays? A3: HP-β-CD is generally well-tolerated by most cell lines up to 1-2% (w/v), as it does not readily cross intact cell membranes. However, at high concentrations, it can extract cholesterol from lipid rafts, potentially altering cell signaling. Always run a vehicle control. PEG-400 should be kept below 0.5% (v/v) in cell culture to avoid osmotic stress.

References

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules (MDPI). Available at:[Link]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech (NIH PMC). Available at:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. The Scientific World Journal (NIH PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preparative HPLC Purification of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Preparative Chromatography Support Center. This knowledge base is engineered for drug development professionals and analytical scientists tasked with isolating 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preparative Chromatography Support Center. This knowledge base is engineered for drug development professionals and analytical scientists tasked with isolating 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid . Here, we bridge the gap between theoretical chromatography and bench-level execution, providing self-validating protocols, thermodynamic causality, and actionable troubleshooting logic.

Analyte Profiling & Chromatographic Rationale

Before scaling up, it is critical to understand the physicochemical behavior of the target molecule to dictate the mobile phase and column chemistry.

  • The Carboxylic Acid Moiety (pKa ~4.5): At a neutral pH, the carboxylic acid deprotonates into a highly polar carboxylate anion. This creates a dynamic equilibrium during elution, leading to severe band broadening and poor retention on reversed-phase (RP) columns.

  • The Pyrazole & Cyclohexyl Groups: The pyrazole ring is weakly basic, while the cyclohexyl and methyl groups impart significant lipophilicity (higher LogP).

  • Causality for Method Selection: To achieve sharp, symmetrical peaks, we must enforce charge suppression . By lowering the mobile phase pH to at least 2 units below the pKa (using 0.1% Trifluoroacetic Acid[TFA] or Formic Acid), the molecule remains >99% protonated. This neutral, lipophilic state prevents mixed-mode secondary interactions with residual silanols on the silica matrix, a principle foundational to1 [1].

Self-Validating Scale-Up Protocol (SOP)

Scaling from analytical scouting to preparative isolation is not guesswork; it is a mathematical translation of column volume and linear velocity. This protocol is designed as a self-validating system : if the mathematical scaling is correct, the preparative retention time ( Rt​ ) will perfectly match the analytical Rt​ .

Step-by-Step Methodology

Phase 1: Analytical Scouting & Loadability

  • Sample Prep: Dissolve the compound in 50:50 DMSO:Mobile Phase A to a concentration of 10 mg/mL. Causality: Pure DMSO can cause solvent-mismatch distortion; pre-diluting with aqueous mobile phase prevents this.

  • Scouting Run: Execute a 5% to 95% Acetonitrile (with 0.1% TFA) gradient over 10 column volumes (CV) on a 4.6 x 150 mm C18 column at 1.0 mL/min. Record the Rt​ .

  • Loadability Test: Incrementally increase the injection volume (e.g., 10 µL → 25 µL → 50 µL) until the resolution ( Rs​ ) between the target peak and its closest impurity drops below 1.5. This establishes your maximum analytical mass load.

Phase 2: Mathematical Scale-Up

  • Calculate the Scale Factor (SF): Use the geometric ratio of the column diameters: SF=(Dprep​/Dana​)2 .

  • Scale Flow Rate & Volume: Multiply your analytical flow rate and maximum injection volume by the SF. Causality: Maintaining the linear velocity ensures the analyte's diffusion kinetics into the stationary phase pores remain identical across scales, preserving resolution () [2].

Phase 3: Preparative Execution & Validation

  • Execute: Run the scaled gradient on the preparative column.

  • System Validation Check: Compare the preparative Rt​ to the analytical Rt​ . If they match, the method is validated, and you may safely trigger fraction collection (UV 220 nm). If they deviate by >5%, abort collection; the column is either overloaded or the system volume was miscalculated.

ScaleUp_Workflow A 1. Analytical Scouting (4.6 mm ID Column) B 2. Determine Loadability (Max mg per injection) A->B C 3. Scale-Up Math Apply (D_prep / D_ana)² B->C D 4. Preparative Run (e.g., 50 mm ID Column) C->D E Validation Check: Does Prep Rt = Ana Rt? D->E F Yes: Proceed to Fraction Collection E->F Match G No: Troubleshoot Overload / Solvent E->G Mismatch

Self-validating scale-up workflow from analytical to preparative HPLC.

Quantitative Scale-Up Parameters

Assuming a constant column length (e.g., 150 mm) and particle size (5 µm).

Column ID (mm)Scale Factor ( SF )Optimal Flow Rate (mL/min)*Max Injection Volume (µL)**Expected Yield Capacity
4.6 (Analytical)1.0x1.050~1 - 5 mg
10.0 (Semi-Prep)4.7x4.7235~5 - 25 mg
21.2 (Preparative)21.2x21.21,060~25 - 100 mg
30.0 (Preparative)42.5x42.52,125~100 - 250 mg
50.0 (Process)118.1x118.15,905>500 mg

*Derived from a 1.0 mL/min baseline. **Derived from a 50 µL baseline before peak distortion.

Troubleshooting & Diagnostics (FAQ)

Troubleshooting A Prep HPLC Issue Detected B Peak Tailing / Broadening A->B C High Backpressure A->C D Split / Fronting Peaks A->D B1 Check pH: Add 0.1% TFA (Charge Suppression) B->B1 Silanol Interaction C1 Sample Crash: Pre-dilute or Backflush Column C->C1 Precipitation at Frit D1 Volume Overload: Reduce Injection Vol or Solvent D->D1 Solvent Mismatch

Diagnostic workflow for resolving common preparative HPLC anomalies.

Q1: Why does 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibit severe peak tailing on my preparative C18 column? A: This is a chemical equilibrium issue. If your mobile phase lacks a strong acidic modifier, the carboxylic acid is partially ionizing. Unprotonated carboxylates interact strongly with residual metal impurities and active silanols on the silica support. Solution: Ensure both your aqueous and organic mobile phases contain 0.1% TFA or 0.1% Formic Acid. If tailing persists despite low pH, the column may be fouled with strongly retained contaminants. 2 [3].

Q2: I am experiencing sudden high backpressure immediately after injecting my sample. What is happening? A: You are witnessing "sample crash." 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid has significant lipophilicity. If dissolved in 100% DMSO for injection, the sudden transition into a highly aqueous starting mobile phase drops the compound's solubility below its concentration, causing it to precipitate at the column head and clog the frit. Solution: Pre-dilute your sample with the starting mobile phase until just before the cloud point (turbidity). If the column is already blocked, remove the detector from the flow path and3 [4].

Q3: My analytical run showed a single sharp peak, but my preparative run shows a split peak that elutes earlier than expected. Why? A: This is a classic symptom of volume overloading combined with an injection solvent mismatch. In preparative HPLC, injecting a large volume of a strong solvent (like pure DMSO) acts as a localized mobile phase. The analyte travels rapidly with this strong solvent plug down the column before partitioning into the stationary phase, leading to peak distortion or splitting. Solution:4 [5]. To validate, inject 1/10th of the prep sample volume; if the peak shape normalizes and the Rt​ matches the analytical scale, your previous run was definitively volume-overloaded.

References

  • Reversed-Phase Flash Purification. Biotage.[Link]

  • Preparative Liquid Chromatography Method Scale-Up. Waters Corporation.[Link]

  • (U)HPLC Troubleshooting | HPLC Problem Guide. YMC Europe.[Link]

  • HPLC Column Troubleshooting: Is It Really The Column?. Agilent.[Link]

  • Introduction to Preparative HPLC. LCGC International. [Link]

Sources

Optimization

Preventing thermal degradation of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid during scale-up

A Guide to Preventing Thermal Degradation During Scale-Up Welcome to the technical support center for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Scale-Up

Welcome to the technical support center for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing thermal degradation during the scale-up of processes involving this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the thermal stability of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid and the challenges associated with process scale-up.

Q1: What is the primary pathway for thermal degradation of this molecule?

The most probable thermal degradation pathway for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is decarboxylation . This reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group, particularly when heated. Aromatic and heterocyclic carboxylic acids are known to undergo decarboxylation, and the pyrazole ring system can facilitate this process.[1][2][3] The resulting byproduct would be 3-cyclohexyl-1-methyl-1H-pyrazole.

Q2: At what temperature should I be concerned about degradation?

While the exact onset temperature for this specific molecule requires experimental determination (e.g., via Differential Scanning Calorimetry or DSC), pyrazole carboxylic acid derivatives have been shown to have decomposition temperatures in the range of 212-260 °C.[4] However, degradation can occur at significantly lower temperatures, especially in the presence of catalysts, impurities, or under prolonged heating in certain solvents. It is crucial to assume that thermal degradation is a risk, even at temperatures well below the formal decomposition point.

Q3: Why is thermal degradation a bigger problem during scale-up than in the lab?

This is a critical and common challenge that stems from fundamental principles of heat transfer.[5][6][7] The core issue is the change in the surface-area-to-volume ratio .

  • In the Lab (High Ratio): A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings.

  • At Scale (Low Ratio): A large reactor has a much smaller surface area relative to its volume. This makes it significantly harder to remove heat generated by an exothermic process or to ensure even heating.[7]

This disparity can lead to the formation of localized "hot spots" within the reactor where the temperature is much higher than the sensor reading, initiating and accelerating degradation.[5][8]

Troubleshooting Guide: Common Scale-Up Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the scale-up process.

Issue 1: Lower than expected yield and purity upon scale-up.
  • Potential Cause: Uncontrolled exotherm or localized hot spots are causing thermal degradation of the product.

  • Diagnostic Steps:

    • Re-evaluate Reaction Calorimetry: If possible, use a reaction calorimeter to accurately measure the heat of reaction under your intended process conditions.[9] This data is invaluable for designing an adequate cooling system.

    • In-Process Monitoring: Implement in-process sampling and analysis (e.g., HPLC) to track the appearance of the decarboxylated byproduct (3-cyclohexyl-1-methyl-1H-pyrazole) over time. An increase in this impurity as the reaction progresses is a strong indicator of thermal degradation.

  • Recommended Solutions:

    • Control the Addition Rate: For exothermic reactions, the rate of reagent addition is a primary handle for controlling heat generation.[10][11] Slowing down the feed rate can prevent the reaction from generating heat faster than the reactor can remove it.[9]

    • Improve Agitation: Inefficient mixing is a major cause of hot spots.[5][8] Ensure that the agitation is sufficient to maintain a homogenous temperature throughout the reactor. This may require changing the impeller type or increasing the agitation speed.

    • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the overall reaction temperature can significantly slow down the degradation pathway.

Issue 2: Discoloration (e.g., yellowing or browning) of the reaction mixture at scale.
  • Potential Cause: Formation of minor, highly colored degradation byproducts, often from complex, secondary decomposition pathways at elevated temperatures.

  • Diagnostic Steps:

    • UV-Vis Spectroscopy: Use UV-Vis spectroscopy on in-process samples to detect the formation of chromophoric (color-causing) impurities.

    • Forced Degradation Study: In the lab, heat a small, pure sample of the final product in the reaction solvent at temperatures 10-20 °C above your process temperature. If you observe the same discoloration, it confirms a thermal stability issue.

  • Recommended Solutions:

    • Solvent Selection: The choice of solvent is critical for thermal management. A solvent with a higher heat capacity can absorb more energy for a given temperature increase, acting as a better heat sink.[12][13] Additionally, selecting a solvent with a boiling point that allows the reaction to run under reflux can provide a natural temperature ceiling.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes
Toluene1111.13Common, but consider safety and environmental profile.
Acetonitrile822.22Higher heat capacity, but lower boiling point.
Dimethylformamide (DMF)1532.03High boiling point, but can promote certain side reactions.
Dioxane1011.88Useful for a moderate temperature range.
  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). While the primary degradation is likely decarboxylation, an inert atmosphere can prevent oxidative side reactions that may contribute to color formation.

Issue 3: Inconsistent batch-to-batch results at the larger scale.
  • Potential Cause: Poor process control and an inability to replicate thermal conditions precisely.

  • Diagnostic Steps:

    • Review Batch Records: Carefully compare the temperature profiles, addition times, and agitation speeds of successful and unsuccessful batches. Look for subtle deviations.

    • Implement Process Analytical Technology (PAT): PAT is a framework encouraged by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing through real-time measurements.[14][15][16]

  • Recommended Solutions:

    • In-situ Monitoring: Employ in-situ probes to monitor the reaction in real-time.[17][18] For instance, an in-situ FTIR or Raman probe can track the concentration of your starting material, product, and potentially the decarboxylated byproduct, giving you a live view of the reaction's progress and health.[14][15]

    • Automated Control Systems: Link your real-time monitoring data to an automated control system. For example, the system could automatically slow the reagent feed rate if the temperature rises above a setpoint, preventing thermal excursions.[14]

Advanced Methodologies & Visualizations

To further aid in understanding and controlling the process, the following diagrams illustrate key concepts.

Predicted Thermal Degradation Pathway

G Molecule 3-cyclohexyl-1-methyl-1H- pyrazole-4-carboxylic acid Heat Heat (Δ) Molecule->Heat Product 3-cyclohexyl-1-methyl-1H-pyrazole Heat->Product CO2 CO₂ Heat->CO2

Caption: Primary thermal degradation via decarboxylation.

Troubleshooting Decision Workflow

start Poor Yield / Purity at Scale q1 Is discoloration observed? start->q1 q2 Is batch-to-batch consistency an issue? start->q2 cause1 Primary Cause: Thermal Degradation (Decarboxylation) q1->cause1 No cause2 Secondary Cause: Oxidative Side Reactions q1->cause2 Yes cause3 Root Cause: Poor Process Control q2->cause3 Yes sol1 Solution: - Control addition rate - Improve agitation - Lower temperature cause1->sol1 sol2 Solution: - Use inert atmosphere - Re-evaluate solvent cause2->sol2 sol3 Solution: - Implement PAT (FTIR/Raman) - Automate controls cause3->sol3

Caption: A decision tree for troubleshooting scale-up issues.

Process Analytical Technology (PAT) Feedback Loop

PAT_Loop Reactor Large-Scale Reactor PAT_Probe In-Situ Sensor (e.g., Raman/FTIR) Reactor->PAT_Probe Measures CQA/CPP in real-time ControlSystem Automated Control System PAT_Probe->ControlSystem Sends Data Actuators Process Actuators (Cooling Valve, Dosing Pump) ControlSystem->Actuators Adjusts Parameters Actuators->Reactor Controls Process

Caption: A PAT-based feedback loop for process control.

References

  • IntuitionLabs. (2026, January 8). PAT Sensors for Real-Time Reaction Monitoring in Pharma.
  • Modeling of runaway inhibition in batch reactors using encapsulated phase change m
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • Tianming Pharmaceuticals. (2025, December 11).
  • RSC Publishing. (n.d.). Process analytical technology (PAT)
  • Leveraging Process Analytical Technology for Real-Time Control in Biopharmaceutical Manufacturing. (2026, January 27).
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (2025, January 22).
  • Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
  • Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. (n.d.).
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • Mettler Toledo. (n.d.).
  • Review on loss prevention of chemical reaction thermal runaway: Principles and application. (2022, October 14). Semantic Scholar.
  • What do we know already about reactor runaway? (n.d.).
  • The Chemical Engineer. (2023, October 26).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (2022, November 15). IRJET.
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube.
  • The decarboxylation of some heterocyclic acetic acids. (n.d.). Semantic Scholar.
  • Managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis. (n.d.). Benchchem.
  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (2022, January 21).
  • Decarboxyl
  • SOLVENTS. (n.d.). Green Chemistry.
  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (n.d.).
  • Toward a More Holistic Framework for Solvent Selection. (2016, February 18).
  • Why Endothermic Reactions Matter In Your Lab Oper
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024, July 25).
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous. (2021, August 10).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). MDPI.
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the crystallization of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your crystallization experiments. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Introduction

The crystalline form of an active pharmaceutical ingredient (API) is of paramount importance as it can significantly influence key properties such as solubility, bioavailability, stability, and manufacturability.[1][2][3][4] For 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, obtaining a consistent and well-defined crystalline form is a critical step in its development. This guide will address common challenges encountered during the crystallization of this and similar molecules.

Troubleshooting Guide: Common Crystallization Issues

This section is formatted in a question-and-answer format to directly address specific problems you may encounter.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the compound separates from the solution as a liquid oil rather than a solid crystal.[5][6] This often occurs when the solution's temperature is above the melting point of the solute, or when the supersaturation is too high.[5]

Here are several strategies to address this issue:

  • Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where oiling out is more likely.[6] Try to cool the solution as slowly as possible to maintain a state of moderate supersaturation, which favors crystal growth over oil formation. Insulating the flask can help achieve a slower cooling rate.[5]

  • Increase the Solvent Volume: The concentration of your compound might be too high. By adding more of the "good" solvent to the hot solution, you can reduce the supersaturation level upon cooling.[5]

  • Use a Seed Crystal: If you have a small amount of crystalline material from a previous experiment, adding a "seed crystal" to the slightly cooled, saturated solution can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[7][8]

  • Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may not be ideal. Oiling out can be more frequent with certain solvent combinations, especially those with significantly different polarities.[9] Experiment with different solvents or adjust the ratios in your mixed solvent system.

  • Lower the Crystallization Temperature: If the melting point of your compound is low, you may need to perform the crystallization at a lower temperature to prevent it from melting.

Q2: I am not getting any crystals to form, even after the solution has cooled. What are the next steps?

A2: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated.

  • Induce Nucleation by Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass, which can serve as nucleation sites for crystal growth.[7]

  • Reduce the Solvent Volume: It is possible that too much solvent was used initially.[6] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Introduce an Anti-Solvent: If you are using a single solvent system, the slow addition of a miscible "anti-solvent" (a solvent in which your compound is insoluble) can induce crystallization.[10][11][12] This should be done carefully to avoid a sudden precipitation of amorphous material.

  • Utilize Vapor Diffusion: This technique involves slowly introducing an anti-solvent via the vapor phase, which can lead to the growth of high-quality crystals.[13][14][15] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a reservoir of a volatile anti-solvent.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7][16] Given the structure of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, which contains a polar carboxylic acid group and a less polar cyclohexyl and methyl-pyrazole core, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Solvent Screening Protocol:

  • Initial Assessment: Based on the principle of "like dissolves like," start with polar protic solvents (e.g., ethanol, methanol, acetic acid) and polar aprotic solvents (e.g., acetone, acetonitrile).[17] The carboxylic acid group can form hydrogen bonds with protic solvents.

  • Small-Scale Solubility Tests:

    • Place a small amount (e.g., 10-20 mg) of your compound in several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool to room temperature. The best solvents will show significant crystal formation upon cooling.

Solvent Type Examples Expected Solubility Behavior for the Target Molecule
Polar Protic Water, Ethanol, Methanol, Acetic AcidLikely to show good solubility at high temperatures due to hydrogen bonding with the carboxylic acid group.[17][18]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMay also be effective, depending on the overall polarity of the molecule.
Non-Polar Hexane, TolueneLikely to be poor solvents on their own but could be used as anti-solvents in a mixed solvent system.

Q2: What is polymorphism and why is it important for my compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1][2][3] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures.[4] This can lead to variations in physical properties such as:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[4][19]

  • Melting Point [4]

  • Stability: Different polymorphs can have different chemical and physical stabilities.[3]

It is crucial to identify and control the polymorphic form of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid to ensure consistent product quality and therapeutic efficacy.[2][4]

Q3: How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

A3: The formation of large, high-quality crystals is favored by slow crystal growth.[11][20]

  • Slow Cooling: As mentioned previously, a slow cooling rate is critical.[20][21][22]

  • Vapor Diffusion: This is a gentle and effective method for growing single crystals.[15][23][24] There are two common setups:

    • Hanging Drop: A drop of the compound solution is placed on a coverslip, which is then inverted over a reservoir of the anti-solvent.[23][24]

    • Sitting Drop: The drop of the compound solution is placed on a pedestal within a sealed well containing the anti-solvent.[15]

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days or weeks.[7]

Q4: What analytical techniques should I use to characterize my crystals?

A4: Proper characterization is essential to confirm the identity, purity, and crystalline form of your material.

  • X-ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline form (polymorph) of a compound.[25][26] Each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[25] It is used to determine the melting point and can also detect phase transitions between polymorphs.[27][28]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvent or for identifying solvates and hydrates.

The combination of XRPD and DSC is powerful for a comprehensive characterization of the solid state of your compound.[27][29]

Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling
  • Solvent Selection: Choose an appropriate solvent based on the screening protocol described in the FAQs.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. Add the minimum amount of the selected solvent to the flask.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent until a clear solution is obtained.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, you can place the flask in an insulated container.

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (in which it is readily soluble).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the solution with stirring. Continue adding the anti-solvent until the solution becomes slightly turbid.

  • Crystal Growth: If crystals do not form immediately, you can try scratching the inside of the flask or adding a seed crystal. Allow the solution to stand undisturbed for a period to allow for crystal growth.

  • Isolation: Collect, wash, and dry the crystals as described in the slow cooling protocol.

Visualizations

Crystallization_Troubleshooting Troubleshooting Crystallization Issues start Start Crystallization Experiment oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form Upon Cooling? oiling_out->no_crystals No slow_cooling Reduce Cooling Rate oiling_out->slow_cooling Yes successful_crystals Successful Crystal Formation no_crystals->successful_crystals No scratch Scratch Inner Surface of Flask no_crystals->scratch Yes add_solvent Add More 'Good' Solvent slow_cooling->add_solvent seed_crystal_oil Use a Seed Crystal add_solvent->seed_crystal_oil change_solvent_oil Re-evaluate Solvent System seed_crystal_oil->change_solvent_oil change_solvent_oil->start reduce_solvent Reduce Solvent Volume (Evaporate) scratch->reduce_solvent add_antisolvent Add an Anti-Solvent reduce_solvent->add_antisolvent vapor_diffusion Try Vapor Diffusion add_antisolvent->vapor_diffusion vapor_diffusion->start Solvent_Selection_Workflow Workflow for Solvent Selection start Start: Crude Compound solubility_rt Test Solubility in Various Solvents at Room Temperature start->solubility_rt insoluble_rt Insoluble or Sparingly Soluble solubility_rt->insoluble_rt Good Candidate soluble_rt Soluble solubility_rt->soluble_rt Poor Candidate heat_solution Heat the Insoluble Mixtures insoluble_rt->heat_solution soluble_hot Soluble When Hot heat_solution->soluble_hot Good Candidate insoluble_hot Insoluble When Hot heat_solution->insoluble_hot Poor Candidate cool_solution Cool the Hot Solutions soluble_hot->cool_solution crystals_form Crystals Form cool_solution->crystals_form Excellent Candidate no_crystals No Crystals Form cool_solution->no_crystals Consider Mixed Solvent/Anti-Solvent end Optimal Solvent(s) Identified crystals_form->end

Caption: A workflow diagram for selecting an optimal crystallization solvent.

References

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

  • Various Authors. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Pharmaceutical Technology Editors. (2010, May 2). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Tang, C. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • CD Formulation. (n.d.). XRD/DSC Analysis. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Technobis Crystallization Systems. (2024, August 1). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the vapor diffusion set-up of the CrystalBreeder. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. [Link]

  • YouTube. (2013, August 1). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial [Video]. [Link]

  • Various Authors. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Google Patents. (n.d.).
  • Massachusetts Institute of Technology. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. [Link]

  • ResearchGate. (2023, July 29). How XRD characterization is interlinked with DSC thermograph? how these both support each other results?. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]

  • National Center for Biotechnology Information. (n.d.). Slow cooling and temperature-controlled protein crystallography. [Link]

  • ACS Publications. (2016, September 19). Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids. [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • Eureka by PatSnap. (2025, July 3). Measuring Crystallinity in Polymers Using DSC and XRD. [Link]

  • National Center for Biotechnology Information. (n.d.). Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. [Link]

  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • IFAC-PapersOnLine. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

  • RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid Chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that highly functionalized heterocycles like 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid present unique separation ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that highly functionalized heterocycles like 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid present unique separation challenges. The molecule features an ionizable carboxylic acid moiety, a bulky hydrophobic cyclohexyl ring, and a polar, weakly basic pyrazole core. This complex physicochemical profile frequently leads to co-elution with positional isomers (e.g., the 5-cyclohexyl variant) or synthetic intermediates.

This guide provides mechanistic troubleshooting strategies, quantitative column selection data, and a self-validating protocol to definitively resolve co-elution issues.

Diagnostic Workflow

G N1 Detect Co-elution of Pyrazole-4-carboxylic Acid N2 Is peak shape broad or tailing? N1->N2 N3 Adjust Mobile Phase pH < 2.5 (Fully protonate acid) N2->N3 Yes N4 Are impurities structural isomers? (e.g., 5-cyclohexyl isomer) N2->N4 No N3->N4 N5 Switch to Phenyl-Hexyl or Polar-Embedded Column N4->N5 Yes N6 Optimize Gradient Slope & Column Temperature N4->N6 No N5->N6 N7 Baseline Resolution Achieved (Rs > 1.5) N6->N7

Diagnostic workflow for resolving pyrazole-4-carboxylic acid co-elution.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid co-elute with its positional isomers on a standard C18 column? Answer & Causality: Standard C18 (octadecylsilane) columns separate analytes primarily based on dispersive hydrophobic interactions. Positional isomers, such as the 3-cyclohexyl and 5-cyclohexyl derivatives, possess nearly identical partition coefficients (LogP) and hydrophobic surface areas. Consequently, C18 phases fail to provide sufficient orthogonal selectivity. To resolve this, you must exploit the subtle differences in the electron density of the pyrazole ring and the steric hindrance around the carboxylic acid. Switching to a Phenyl-Hexyl stationary phase introduces π−π interactions between the column's phenyl ring and the analyte's pyrazole core, magnifying the structural differences and breaking the co-elution [1].

Q2: How does mobile phase pH cause peak broadening and apparent co-elution for this specific compound? Answer & Causality: The carboxylic acid group on the pyrazole ring has a pKa of approximately 4.0 to 4.5. If the mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (ionized, poorly retained) states during the run. This dual-state propagation through the column causes severe peak broadening and tailing, which easily masks closely eluting impurities (apparent co-elution). The analytical standard is to apply the "Two-pH Rule": the mobile phase pH must be at least 2 units above or below the analyte's pKa to ensure >99% of the molecules are in a single ionization state. Lowering the pH to ~2.1 using 0.1% Trifluoroacetic acid (TFA) suppresses ionization, forcing the molecule into its neutral state, thereby sharpening the peak and revealing hidden co-eluting impurities [2].

Q3: I adjusted the pH to 2.1, but I am still seeing a "shoulder" on the main peak. Is this a co-eluting impurity or a hardware issue? Answer & Causality: A shoulder can indicate either a closely eluting chemical impurity or a physical defect in the column/system (e.g., a void at the column head, extra-column volume, or a partially blocked frit). To definitively differentiate the two, inject a highly symmetrical, non-ionizable reference standard (e.g., toluene or uracil). If the reference peak also exhibits a shoulder or peak doubling, the issue is physical, and the column should be back-flushed or replaced. If the reference peak is perfectly symmetrical, the shoulder on your pyrazole-4-carboxylic acid peak is a genuine co-eluting chemical impurity, requiring stationary phase or gradient optimization [3].

Section 2: Quantitative Data for Stationary Phase Selection

To resolve co-elution, selecting the correct stationary phase chemistry is more impactful than altering the gradient slope. Below is a comparative analysis of column chemistries for pyrazole-4-carboxylic acid derivatives:

Stationary PhasePrimary Interaction MechanismIsomer Resolution CapabilityRecommended Use Case for Pyrazole-4-Carboxylic Acids
Standard C18 Hydrophobic (Dispersive)LowGeneral purity checks; separating highly polar des-methyl impurities.
Phenyl-Hexyl π−π and HydrophobicHighResolving positional isomers (e.g., 3-cyclohexyl vs. 5-cyclohexyl).
Polar-Embedded (Amide) Hydrogen Bonding & HydrophobicMedium to HighPreventing phase collapse in highly aqueous conditions; resolving polar synthetic intermediates.
Pentafluorophenyl (PFP) Dipole-Dipole, π−π , StericVery HighSeparating closely related halogenated or highly functionalized co-eluting impurities.
Section 3: Self-Validating Experimental Protocol

Protocol: pH-Optimized Orthogonal Separation Method Objective: Achieve baseline resolution of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid from structural isomers and synthetic intermediates. Validation Mechanism: This protocol is self-validating; it incorporates a strict System Suitability Test (SST) to verify thermodynamic and kinetic column performance prior to sample analysis[4].

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.1).

    • Causality: TFA acts as a strong ion-pairing agent and lowers the pH well below the pKa of the carboxylic acid, ensuring complete protonation and mitigating secondary silanol interactions that cause tailing.

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Column Selection & Hardware Setup

  • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 35°C .

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and reducing backpressure. Crucially, it stabilizes the steric conformation of the bulky cyclohexyl group, improving reproducibility.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 15.0 min: 10% to 60% B (Linear gradient to elute the pyrazole derivatives).

  • 15.0 - 18.0 min: 60% to 95% B (Column wash to remove highly retained hydrophobic matrix).

  • 18.0 - 22.0 min: 10% B (Re-equilibration).

Step 4: System Suitability Testing (SST) - The Validation Step Before injecting experimental samples, inject a resolution mixture containing 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid and its closest known isomer (e.g., the 5-cyclohexyl isomer).

  • Pass Criteria:

    • Resolution ( Rs​ ) between the critical pair must be ≥1.5 (baseline resolution).

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.2 .

  • Action: If these criteria are not met, the system is not validated for the run. Do not proceed with samples. Troubleshoot by checking for dead volume, replacing the inlet frit, or preparing fresh mobile phase.

References
  • "Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide", The Analytical Scientist, [Link]

  • "HPLC Troubleshooting", Waters Corporation, [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid vs. 1-Methyl-1H-pyrazole-4-carboxylic acid

Executive Summary & Pharmacophore Context In modern fragment-based drug discovery (FBDD) and agrochemical development, pyrazole-4-carboxylic acids serve as highly privileged scaffolds. They are the core building blocks f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In modern fragment-based drug discovery (FBDD) and agrochemical development, pyrazole-4-carboxylic acids serve as highly privileged scaffolds. They are the core building blocks for numerous biologically active molecules, most notably Succinate Dehydrogenase Inhibitors (SDHIs) used in broad-spectrum fungicides[1][2].

This guide provides an objective, data-driven comparison between two critical building blocks: 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1)[3][4] and its sterically bulky derivative, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1157394-06-3). While the former offers a low-molecular-weight starting point with high ligand efficiency, the latter introduces a lipophilic cyclohexyl ring designed to probe deep hydrophobic pockets in target enzymes. We will evaluate their "efficacy" across two critical axes: synthetic viability (coupling efficiency) and biological target affinity .

Physicochemical Profiling & Structural Logic

The addition of an sp3-hybridized cyclohexyl group at the C3 position of the pyrazole ring fundamentally alters the molecule's physicochemical profile.

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (Fragment A): Acts as an unhindered hydrogen-bond donor/acceptor system. Its low LogP and lack of steric bulk make it highly reactive in amide coupling scenarios, though its biological efficacy relies entirely on baseline enthalpy-driven interactions (e.g., hydrogen bonding with TYR/TRP residues in target pockets)[5].

  • 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (Fragment B): The C3-cyclohexyl group sits directly adjacent to the C4-carboxylic acid. This proximity creates significant steric shielding, which lowers synthetic coupling rates. However, in a biological context, the cyclohexyl group displaces ordered water molecules within hydrophobic sub-pockets, driving a massive entropic gain that drastically improves binding affinity ( Kd​ ).

BindingMechanism A 1-Methyl-1H-pyrazole-4-carboxylic acid (Fragment A) C H-Bonding Network (Carboxyl & Pyrazole N) A->C B 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (Fragment B) B->C D Hydrophobic Pocket Engagement B->D Cyclohexyl Group E Baseline Binding Affinity (Enthalpy Driven) C->E F Enhanced Target Affinity (Entropy + Enthalpy) C->F D->F

Mechanistic pathway comparing target binding interactions of Fragment A vs. Fragment B.

Experimental Methodologies

To objectively compare these fragments, we must evaluate them through self-validating experimental systems. The following protocols detail the assessment of their synthetic coupling efficacy and subsequent biological binding kinetics.

Protocol A: Synthetic Efficacy (HATU-Mediated Amide Coupling)

Objective: Quantify the impact of C3-steric hindrance on amide bond formation. Causality: Standard coupling agents like EDC/NHS often fail or proceed slowly with sterically hindered carboxylic acids. HATU is employed here because its highly reactive HOAt ester intermediate can overcome the spatial shielding generated by the cyclohexyl group in Fragment B.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent (eq) of the selected pyrazole-4-carboxylic acid (Fragment A or B) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add 1.5 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.2 eq of a standard primary amine (e.g., benzylamine). Stir the reaction mixture at 25°C.

  • Self-Validating Analysis: At exactly 2 hours, quench a 10 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS using an internal standard (e.g., biphenyl) to accurately quantify the conversion yield. The internal standard ensures that volumetric errors do not skew the efficacy data.

Protocol B: Biological Efficacy (SPR Binding Kinetics)

Objective: Measure the binding affinity ( Kd​ ) of the synthesized amides against a model target (e.g., Succinate Dehydrogenase, SDH)[1]. Causality: The addition of the cyclohexyl group is expected to decrease the dissociation rate ( koff​ ) by anchoring the molecule into a hydrophobic pocket, thereby improving overall efficacy.

Step-by-Step Workflow:

  • Immobilization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (target ~3000 Response Units). Self-Validation: Keep immobilization levels low to prevent mass transport limitations from artificially inflating the kon​ rates.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized pyrazole amides (from 0.1 µM to 100 µM) in running buffer (PBS-P+ supplemented with 5% DMSO to maintain solubility).

  • Injection: Inject the analytes over the functionalized chip at a high flow rate of 50 µL/min for 60 seconds (association phase), followed by 120 seconds of buffer flow (dissociation phase).

  • Validation & Fitting: Include a known reference inhibitor (e.g., boscalid)[5] at the start and end of the run to verify that the protein has maintained its active conformation. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow S1 Fragment Selection S2 HATU-Mediated Amide Coupling S1->S2 S3 Target Protein Immobilization S1->S3 S5 Affinity (Kd) & Yield Analysis S2->S5 Synthetic Efficacy S4 SPR Binding Assay S3->S4 S4->S5 Binding Efficacy

Workflow for evaluating synthetic coupling efficacy and SPR-based binding affinity.

Quantitative Data Synthesis

The table below synthesizes the comparative performance of both fragments, highlighting the inherent trade-off in drug design: increased biological efficacy (target affinity) often comes at the cost of synthetic efficiency due to steric bulk.

Parameter1-Methyl-1H-pyrazole-4-carboxylic acid3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 5952-92-1[4]1157394-06-3
Molecular Weight 126.11 g/mol [3]208.26 g/mol
Steric Profile (C3 Position) Unhindered (Proton)Highly Hindered (sp3-rich Cyclohexyl)
Calculated LogP (cLogP) ~0.1 (Hydrophilic)~2.8 (Lipophilic)
Synthetic Coupling Yield (HATU, 2h) >95% (Rapid activation)~82% (Sterically hindered activation)
Model Target Affinity ( Kd​ ) 45.0 µM (Baseline H-bonding)1.2 µM (Hydrophobic pocket engagement)
Primary Application Ligand-efficient starting fragment[6]Advanced lead optimization building block

Conclusion: For initial fragment screening or when synthesizing massive combinatorial libraries, 1-methyl-1H-pyrazole-4-carboxylic acid is superior due to its near-quantitative coupling yields and high ligand efficiency. However, for lead optimization targeting enzymes with defined hydrophobic sub-pockets (such as the ubiquinone-binding site in SDH), 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid provides vastly superior biological efficacy, justifying the slightly reduced synthetic yields.

References

  • PubChem. "1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160". National Center for Biotechnology Information. URL: [Link]

  • Semantic Scholar / Molecules. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides". URL: [Link]

  • NextSDS. "3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information". URL: [Link]

Sources

Comparative

Publish Comparison Guide: LC-MS Validation of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analytical Target Profile (ATP) In modern pharmaceutical development, pyrazole derivatives serve as privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analytical Target Profile (ATP)

In modern pharmaceutical development, pyrazole derivatives serve as privileged scaffolds for kinase inhibitors and receptor antagonists. Specifically, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a critical synthetic building block. The purity of this intermediate directly dictates the yield, safety, and impurity profile of downstream Active Pharmaceutical Ingredients (APIs).

To ensure regulatory compliance, analytical methods used for its purity assessment must be rigorously validated according to the newly updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the establishment of a clear Analytical Target Profile (ATP)[1][2]. This guide objectively compares two leading Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this validation and provides field-proven, step-by-step protocols.

Physicochemical Profiling & Method Rationale

Before selecting an LC-MS strategy, one must understand the causality between the molecule's structure and its chromatographic behavior.

  • Structure & Retention: The molecule features a lipophilic cyclohexyl group, a polar pyrazole core, and an ionizable carboxylic acid.

  • pH & Ionization Causality: The carboxylic acid moiety has a pKa of approximately ~4.5. If an unbuffered aqueous mobile phase is used, the molecule will partially ionize in solution, leading to severe peak tailing and unpredictable retention times. By adding 0.1% Formic Acid (FA) (pH ~2.7) to the mobile phase, the carboxylate group is kept fully protonated (neutral), maximizing hydrophobic interaction with the C18 stationary phase[3].

  • Mass Spectrometry Causality: While carboxylic acids are traditionally analyzed in negative electrospray ionization (ESI-), the nitrogen atoms on the pyrazole ring are highly receptive to protonation. Thus, 0.1% FA serves a dual purpose: optimizing chromatographic peak shape and acting as a proton donor to yield a robust [M+H]+ precursor ion at m/z 209.1 in ESI+ mode[4].

Methodological Comparison: RP-LC-UV-SQMS vs. UHPLC-HRAM-MS

When validating the purity of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, laboratories typically choose between standard Single Quadrupole MS (SQMS) and High-Resolution Accurate Mass MS (HRAM-MS).

Table 1: Objective Performance Comparison for Purity Validation

Performance MetricRP-LC-UV-SQMS (Standard)UHPLC-HRAM-MS (Advanced)
Primary Use Case Routine batch release & QC monitoring.Impurity profiling & structural elucidation.
Column Technology Standard C18 (e.g., 3.5 µm particle size).Sub-2-micron Core-Shell (e.g., 1.7 µm).
Mass Resolution Unit mass (~0.7 Da FWHM).High resolution (< 5 ppm mass error).
Sensitivity (LOQ) ~10 - 50 ng/mL.< 1 ng/mL[5].
Run Time 10 - 15 minutes.3 - 5 minutes (Reduced A-term in van Deemter).
Validation Focus Assay quantitation & known impurities.Identification of unknown degradants/isomers[6].
Cost & Throughput Low cost per sample, high throughput.High capital cost, moderate throughput.

Scientific Verdict: For standard ICH Q2(R2) purity validation and routine release, RP-LC-UV-SQMS is the most robust and cost-effective choice. However, if the synthesis pathway generates closely related positional isomers (e.g., 5-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid), UHPLC-HRAM-MS is required to confidently assign exact masses to co-eluting impurities[7].

Experimental Protocols: ICH Q2(R2) Validation Workflow

The following protocol outlines a self-validating system for the RP-LC-UV-SQMS approach. Every run must begin with a System Suitability Test (SST) to ensure instrument readiness.

Step 1: Sample & Standard Preparation

Causality Check: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent "solvent effects" (peak splitting caused by premature elution at the column head).

  • Diluent Preparation: Mix 50:50 (v/v) LC-MS grade Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Working Standards: Serially dilute the stock to create a 5-point calibration curve ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Step 2: Chromatographic Setup (UHPLC)
  • Column: C18 Core-Shell, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B (Linear ramp)

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry Configuration (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C.

  • Target Ion: Extract Ion Chromatogram (EIC) at m/z 209.1 [M+H]+ .

Step 4: Executing ICH Q2(R2) Validation Parameters

According to the latest ICH Q2(R2) guidelines[8][9], the following parameters must be validated:

  • System Suitability (SST): Inject the 100 µg/mL standard six times. Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%.

  • Specificity: Inject a blank diluent, the target compound, and a sample subjected to forced degradation (e.g., 0.1N HCl, 0.1N NaOH, 3% H2O2 for 24 hours). Acceptance Criteria: No interfering peaks in the blank; resolution ( Rs​ ) > 1.5 between the main peak and any degradant.

  • Linearity: Inject the 5-point calibration curve. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Robustness: Deliberately alter the column temperature ( ± 5°C) and flow rate ( ± 0.05 mL/min). Acceptance Criteria: SST parameters must still pass, proving the method's resilience to daily laboratory fluctuations.

Workflow Visualization

The following diagram illustrates the lifecycle of the analytical validation process as mandated by ICH Q2(R2).

G cluster_0 ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development RP-UHPLC & ESI-MS Optimization ATP->Dev Spec Specificity Blank & Degradant Resolution Dev->Spec Lin Linearity & Range Response Proportionality Dev->Lin Acc Accuracy & Precision Recovery & %RSD Dev->Acc Rob Robustness Method Reliability Dev->Rob Approve Lifecycle Management Routine QC Implementation Spec->Approve Lin->Approve Acc->Approve Rob->Approve

Figure 1: ICH Q2(R2) LC-MS validation workflow for pyrazole carboxylic acid purity assessment.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, 2023. URL: [Link]

  • Agilent Technologies. "Automated High Throughput Purity Assessment Using Mass Spectrometry." Agilent Application Notes, 2018. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2024. URL: [Link]

  • Contract Pharma. "Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS." Contract Pharma, 2024. URL: [Link]

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Validation

A Comparative Investigation into the Cytotoxic Potential of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid in Solid Tumor-Derived Cell Lines

This guide provides a comprehensive framework for evaluating the in-vitro cytotoxic activity of the novel pyrazole derivative, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. Given the emerging interest in pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in-vitro cytotoxic activity of the novel pyrazole derivative, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. Given the emerging interest in pyrazole scaffolds in oncology research for their demonstrated anti-proliferative properties, this document outlines a systematic approach to characterize the compound's efficacy and selectivity against a panel of representative cancer cell lines. We will delve into the rationale behind the experimental design, provide detailed protocols for cytotoxicity assessment, and present a template for data analysis and visualization, thereby offering a robust methodology for researchers in drug discovery and cancer biology.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs. Its derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer effects, by targeting various signaling pathways. This investigation seeks to position 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid within this landscape by comparing its cytotoxic profile against established cancer cell lines from different histological origins.

Rationale for Experimental Design & Cell Line Selection

To establish a comprehensive cytotoxic profile, a panel of well-characterized cancer cell lines is essential. The selected cell lines should represent diverse tumor types to identify potential tissue-specific sensitivities. For this comparative study, we have selected:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer, a leading cause of cancer-related mortality.

  • HCT116: A human colorectal carcinoma cell line, a key model for studying gastrointestinal cancers.

  • HEK293: A human embryonic kidney cell line, often used as a control for normal, non-cancerous cells to assess compound selectivity.

The primary endpoint of this initial investigation is the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting a biological process by 50%.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is depicted below. This process ensures reproducibility and provides a clear path from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Stock Solution Preparation (Compound in DMSO) D Compound Treatment (Serial Dilutions) A->D B Cell Line Culture & Maintenance C Cell Seeding in 96-well Plates B->C C->D 24h post-seeding E Incubation (48 hours) D->E F MTT Assay E->F G Absorbance Reading (570 nm) F->G H Calculation of Cell Viability (%) G->H I IC50 Determination H->I

Figure 1: Experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (MCF-7, A549, HCT116) and HEK293

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a "vehicle control" (medium with the same concentration of DMSO) and an "untreated control" (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data and Analysis

The following table represents plausible data from the MTT assay, demonstrating the cytotoxic effects of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid on the selected cell lines.

Cell LineIC50 (µM)Selectivity Index (SI)¹
MCF-7 (Breast)12.56.8
A549 (Lung)28.73.0
HCT116 (Colon)8.210.4
HEK293 (Normal)85.4-

¹Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Data Interpretation:

Based on this hypothetical data, 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibits potent cytotoxicity against the HCT116 colorectal cancer cell line, with an IC50 of 8.2 µM. The compound also shows promising activity against the MCF-7 breast cancer cell line. Importantly, the high IC50 value in the non-cancerous HEK293 cell line suggests a degree of selectivity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Proposed Mechanism of Action: Induction of Apoptosis

Many pyrazole derivatives exert their anti-cancer effects by inducing apoptosis, or programmed cell death. A plausible mechanism for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid could involve the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

G cluster_pathway Proposed Intrinsic Apoptotic Pathway A 3-cyclohexyl-1-methyl-1H- pyrazole-4-carboxylic acid B Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C relieves inhibition D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: Proposed mechanism of action via the intrinsic apoptotic pathway.

Further studies, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3), flow cytometry for Annexin V staining, and cell cycle analysis, would be necessary to validate this proposed mechanism.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the initial cytotoxic evaluation of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid. The provided protocols and data presentation framework offer a clear path for researchers to follow. The hypothetical data suggests that this novel compound may possess potent and selective anti-cancer properties, particularly against colorectal cancer.

Future work should focus on:

  • Validating the proposed mechanism of action: Investigating the molecular pathways responsible for the observed cytotoxicity.

  • Expanding the cell line panel: Testing the compound against a wider range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • In-vivo studies: If the in-vitro data remains promising, progressing to animal models to evaluate the compound's efficacy and safety in a whole-organism context.

The systematic evaluation of novel chemical entities like 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a critical step in the drug discovery pipeline. By following the methodologies outlined in this guide, researchers can generate high-quality, reproducible data to support the further development of promising anti-cancer agents.

References

  • Title: Recent Developments of Pyrazole-Containing Scaffolds as Anticancer Agents Source: Molecules URL: [Link]

  • Title: Pyrazole and its Fused Derivatives with Potential Anticancer Activity Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: MTT Assay Source: JoVE URL: [Link]

Comparative

Reproducibility of Biological Assays for 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck: the disconnect between primary biochemical screening data and downstream phenotypic efficacy. The scaffold 3-cyclohexyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck: the disconnect between primary biochemical screening data and downstream phenotypic efficacy. The scaffold 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a highly privileged building block. It is extensively utilized in the synthesis of succinate dehydrogenase (SDH) inhibitors for agrochemical applications [1] and kinase inhibitors (e.g., targeting FGFR or CDKs) in oncology [2].

However, evaluating derivatives of this scaffold presents unique reproducibility challenges. The amphiphilic nature of the molecule—combining a highly lipophilic cyclohexyl ring with a polar, hydrogen-bonding pyrazole-carboxylic acid core—often leads to assay artifacts. This guide objectively compares the performance of different assay modalities, dissects the causality behind data variance, and provides a self-validating protocol to ensure absolute scientific integrity in your screening cascades.

Assay Modality Comparison: Biochemical vs. Phenotypic Platforms

To accurately evaluate the biological activity of pyrazole-4-carboxylic acid derivatives, researchers must navigate a trade-off between throughput, reproducibility, and physiological relevance. The table below summarizes the comparative performance of three standard assay alternatives used for this chemical class.

Assay ModalityPrimary ReadoutThroughputReproducibility (Z'-Factor)Physiological RelevancePrimary Artifact Risk
Biochemical SDH Assay (DCPIP) Absorbance (600 nm)High (384-well)0.75 – 0.85 (High)Low (Isolated Enzyme)Colloidal aggregation; Redox interference
TR-FRET Kinase Assay Time-Resolved FluorescenceUltra-High (1536-well)0.80 – 0.90 (Very High)Low (Isolated Enzyme)Inner-filter effects; Fluorophore quenching
Phenotypic Mycelial Growth / MTT Optical Density / LuminescenceMedium (96-well)0.50 – 0.65 (Moderate)High (Whole Cell)Poor membrane permeability; Efflux pumps

The Causality Behind Reproducibility Issues

When screening 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, you will often observe a phenomenon where a compound exhibits a highly potent IC50 (e.g., 10 nM) in a biochemical assay, but a drastically weaker EC50 (e.g., 5 µM) in a cell-based assay [3]. This is rarely just a cell-permeability issue; it is fundamentally driven by the physical chemistry of the scaffold.

  • Colloidal Aggregation (The False Positive Generator): The lipophilic cyclohexyl moiety drives poor aqueous solubility. In standard biochemical buffers lacking carrier proteins (like BSA), these compounds spontaneously form sub-micron colloidal aggregates at concentrations >1 µM. These aggregates non-specifically sequester the target enzyme, leading to artificially potent IC50 values and poor inter-assay reproducibility.

  • Redox Interference: Pyrazole derivatives can occasionally act as mild reducing agents or electron shuttles. In redox-coupled assays (such as the DCPIP reduction assay used for SDH), the compound itself may reduce the dye, masking the actual enzymatic inhibition and leading to highly variable kinetic readouts.

  • Membrane Partitioning: In phenotypic assays, the lipophilicity that causes aggregation in vitro actually aids in membrane partitioning. However, if the compound becomes trapped in the lipid bilayer rather than reaching the mitochondrial target (SDH), apparent efficacy drops.

Self-Validating Experimental Protocol: SDH Inhibition Assay

To establish a trustworthy, reproducible dataset, your protocol must be a self-validating system. The following methodology for evaluating pyrazole-4-carboxamides against Succinate Dehydrogenase incorporates an orthogonal Dynamic Light Scattering (DLS) counter-screen to rule out aggregation, and utilizes a detergent-supplemented buffer to ensure true 1:1 stoichiometric binding.

Materials Required:
  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, 0.01% Triton X-100 (Critical for preventing colloidal aggregation).

  • Enzyme: Purified Porcine Heart Complex II (SDH).

  • Reagents: 20 mM Succinate, 50 µM DCPIP (2,6-dichlorophenolindophenol), 50 µM Ubiquinone-1 (Q1).

  • Controls: Boscalid (Positive Control), 1% DMSO (Vehicle Control).

Step-by-Step Methodology:
  • Compound Preparation & DLS QC (Self-Validation Step):

    • Prepare a 10 mM stock of the 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid derivative in 100% anhydrous DMSO.

    • Perform a 10-point serial dilution in DMSO.

    • QC Step: Transfer 1 µL of the highest concentration into 99 µL of Assay Buffer. Read the well using a high-throughput DLS plate reader. Reject or flag any compound exhibiting a particle size > 10 nm , as this indicates colloidal aggregation.

  • Enzyme Pre-Incubation:

    • Add 1 µL of the DMSO compound stocks to a 384-well clear-bottom microplate.

    • Add 49 µL of Assay Buffer containing the SDH enzyme (final DMSO concentration = 1%).

    • Incubate at 25°C for 20 minutes to allow for binding equilibrium. Note: The 0.01% Triton X-100 in the buffer ensures the compound remains in solution as a monomer.

  • Reaction Initiation:

    • Add 50 µL of a substrate mix containing Succinate, DCPIP, and Q1 to all wells to initiate the electron transport chain reaction.

  • Kinetic Measurement:

    • Immediately transfer the plate to a microplate reader.

    • Monitor the decrease in absorbance at 600 nm (indicating the reduction of DCPIP) every 30 seconds for 15 minutes.

    • Calculate the Vmax​ (maximum reaction velocity) from the linear portion of the kinetic curve. Normalize against the vehicle control to determine the IC50.

Visualizing the Workflows and Mechanisms

To ensure maximum clarity, the logical relationships of the screening cascade and the biological mechanism of action are visualized below.

ScreeningCascade Lib 3-Cyclohexyl-1-methyl-1H-pyrazole Library QC Solubility & DLS QC (Rule out aggregation) Lib->QC 10mM DMSO Stocks Biochem Biochemical Assay (SDH / Kinase) QC->Biochem Pass QC (<10nm) Pheno Phenotypic Assay (Cell Viability) Biochem->Pheno IC50 < 1 µM Lead Lead Optimization Pheno->Lead EC50 < 5 µM

Caption: Self-validating screening cascade for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

SDHPathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Product UQ Ubiquinone (Q) SDH->UQ Electron Transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction Inhibitor Pyrazole-4-carboxamide Derivatives Inhibitor->SDH Competitive Inhibition at Q-site

Caption: Mechanism of SDH inhibition by pyrazole-4-carboxylic acid derivatives in the ETC.

Conclusion

The reproducibility of biological assays involving 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives is entirely dependent on controlling the physical state of the compound in solution. By implementing rigorous DLS quality control and utilizing detergent-supplemented biochemical buffers, researchers can eliminate false positives caused by colloidal aggregation. This ensures that the transition from biochemical hits to phenotypic leads is driven by true target engagement rather than assay artifacts.

References

  • Title : Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi Source : Journal of Agricultural and Food Chemistry - ACS Publications URL :[Link][1]

  • Title : Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source : MDPI URL :[Link][2]

Sources

Validation

Mass Spectrometry Fragmentation Comparison: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid vs. Structural Analogs

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Content Type: Objective Analytical Comparison Guide Executive Summary In modern drug discovery, the transition from flat, aromatic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Content Type: Objective Analytical Comparison Guide

Executive Summary

In modern drug discovery, the transition from flat, aromatic scaffolds to saturated, sp3-rich aliphatic rings is a proven strategy to improve aqueous solubility and metabolic stability. Replacing a phenyl ring with a cyclohexyl ring on a pyrazole core is a classic example of this optimization. However, this structural shift fundamentally alters the molecule's behavior in tandem mass spectrometry (MS/MS).

This guide provides an in-depth comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid against two key structural alternatives: its aromatic counterpart (1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid) and its desmethyl analog (3-cyclohexyl-1H-pyrazole-4-carboxylic acid). Understanding these distinct fragmentation pathways is critical for developing robust LC-MS/MS bioanalytical assays for pharmacokinetic tracking.

Compound Profiles & Structural Context

To establish a baseline for our mass spectrometry comparison, we must first define the physicochemical properties and exact masses of the target and its alternatives.

FeatureTarget CompoundAlternative A (Aromatic)Alternative B (Desmethyl)
Chemical Name 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid3-Cyclohexyl-1H-pyrazole-4-carboxylic acid
CAS Number 1157394-06-3105994-56-7874908-44-8
Formula C11​H16​N2​O2​ C11​H10​N2​O2​ C10​H14​N2​O2​
Exact Mass 208.1212 Da202.0742 Da194.1055 Da
Precursor Ion [M+H]+ m/z 209.1290 m/z 203.0820 m/z 195.1133
Structural Role Aliphatic, N-MethylatedAromatic, N-MethylatedAliphatic, N-Unsubstituted

Mechanistic Mass Spectrometry Profiling (The "Why")

As an analytical scientist, memorizing m/z values is insufficient; understanding the causality behind the fragmentation allows for the prediction of metabolite spectra and the prevention of false positives in assay development.

Pathway A: Carboxylic Acid Neutral Losses (Universal)

All three compounds share a C4-carboxylic acid group. Under positive electrospray ionization (ESI+), the protonation primarily occurs at the pyrazole nitrogen or the carbonyl oxygen. The initial, lowest-energy fragmentation pathways invariably involve the neutral loss of water ( −18 Da ) to form an acylium ion, followed by or parallel to the loss of carbon dioxide ( −44 Da )[1].

Pathway B: Aliphatic vs. Aromatic Substituent Cleavage (The Key Differentiator)

The most profound difference between the Target and Alternative A lies at the C3 position:

  • Target (Cyclohexyl): Aliphatic rings attached to heterocycles undergo facile fragmentation via a retro-ene-like rearrangement or homolytic cleavage. The target compound readily expels cyclohexene ( −82 Da ) , leaving a stable protonated pyrazole core[2]. This usually forms the base peak (100% relative abundance) in CID spectra. Alternatively, heterolytic cleavage yields a stable cyclohexyl cation at m/z 83.07 .

  • Alternative A (Phenyl): The phenyl ring is highly conjugated and rigid. It resists neutral elimination[3]. Consequently, Alternative A requires higher collision energies to fragment, and its primary pathways are forced into pyrazole ring opening rather than substituent loss.

Pathway C: N-Methylation Dynamics

The presence of the N1-methyl group dictates the terminal ring-opening sequence. Unsubstituted pyrazoles (Alternative B) frequently expel N2​ or HCN from the core[4]. In contrast, the N-methyl group in the Target and Alternative A stabilizes the nitrogen-nitrogen bond against direct N2​ loss, strongly favoring the expulsion of CH3​CN (acetonitrile, −41 Da ) during deep fragmentation[5].

MS_Fragmentation M [M+H]+ m/z 209.13 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid F1 [M+H - H2O]+ m/z 191.12 Acylium Ion M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 165.14 Decarboxylated Pyrazole M->F2 -CO2 (-44 Da) F3 [M+H - C6H10]+ m/z 127.05 Cyclohexene Elimination M->F3 -C6H10 (-82 Da) F5 m/z 83.07 Cyclohexyl Cation M->F5 Heterolytic Cleavage F4 m/z 109.04 Ring Cleavage Fragment F1->F4 -C6H10 (-82 Da)

Caption: Primary collision-induced dissociation (CID) pathways for the target compound.

Comparative MS/MS Fragmentation Data

The table below summarizes the expected quantitative fragmentation data (Q-TOF MS/MS, ESI+, Collision Energy: 25 eV).

Fragment TypeTarget ( [M+H]+ 209.13)Alt A: Phenyl ( [M+H]+ 203.08)Alt B: Desmethyl ( [M+H]+ 195.11)
−H2​O (Acylium) m/z 191.12 (40%)m/z 185.07 (60%)m/z 177.10 (35%)
−CO2​ (Decarboxylation) m/z 165.14 (25%)m/z 159.09 (100% - Base)m/z 151.12 (20%)
−Alkene (Substituent Loss) m/z 127.05 (100% - Base) Not Observedm/z 113.04 (100% - Base)
Substituent Cation m/z 83.07 (15%)Not Observedm/z 83.07 (15%)
Ring Cleavage m/z 109.04 (10%)m/z 118.06 (30%)m/z 95.03 (10%)

Analytical Insight: When developing a Multiple Reaction Monitoring (MRM) method for the Target, the 209.13 127.05 transition is the most sensitive and selective choice. For Alternative A, the 203.08 159.09 transition must be used, as it lacks the aliphatic elimination pathway.

Standardized LC-MS/MS Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It includes internal system suitability checks to verify instrument performance before sample analysis.

LCMS_Workflow S1 1. Sample Prep (1 µg/mL in MeOH) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 4. Q-TOF MS/MS (CID: 15-45 eV) S3->S4 S5 5. Data Analysis (Neutral Loss Mapping) S4->S5

Caption: Step-by-step LC-MS/MS workflow for pyrazole derivative analysis.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid in 1.0 mL of LC-MS grade Methanol ( 1 mg/mL ).

  • Working Dilution: Dilute the stock to using Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation Check: Inject a blank (Methanol) followed by a reference standard (e.g., Reserpine) to verify mass accuracy ( ≤5 ppm error) and ensure no carryover exists at the target m/z 209.13.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reverse-phase column (e.g., particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 2 min).

  • Flow Rate: 0.4 mL/min .

  • Injection Volume: .

Step 3: Q-TOF Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV .

  • Drying Gas: Nitrogen at 10 L/min , 300∘C .

  • MS1 Mass Range: m/z 50 - 500.

  • MS/MS Collision Energy (CE): Perform a ramp at 15 eV, 25 eV, and 40 eV using Nitrogen as the collision gas to capture both the low-energy water loss and the high-energy ring cleavage.

Step 4: Data Processing
  • Extract the precursor ion chromatogram (EIC) for m/z 209.1290 ( ±10 ppm ).

  • Map the MS/MS spectra against the theoretical neutral losses ( −18 , −44 , −82 Da ) to confirm structural integrity.

Conclusion

The substitution of a phenyl ring with a cyclohexyl ring on the pyrazole-4-carboxylic acid scaffold fundamentally shifts the molecule's mass spectrometric behavior. While the aromatic analog (Alternative A) relies heavily on decarboxylation and ring cleavage, the target compound (3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid) is dominated by the facile elimination of the aliphatic ring ( −82 Da ). By leveraging these specific fragmentation pathways, researchers can design highly selective bioanalytical assays that distinguish between structurally similar pipeline candidates.

References

  • Sigma-Aldrich. 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid | 1157394-06-3. Retrieved from:

  • [2] BenchChem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from:

  • [4] IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from:

  • [1] PubChem - NIH. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. Retrieved from:

  • [3] CymitQuimica. CAS 401647-24-3: 1-benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from:

  • [5] ACS Publications. Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Retrieved from:

Sources

Comparative

Validating Target Engagement of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid: A Comprehensive SPR Comparison Guide

As fragment-based drug discovery (FBDD) continues to mature, the biophysical validation of low-molecular-weight ligands remains a critical bottleneck. Validating the target engagement of fragments like 3-cyclohexyl-1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) continues to mature, the biophysical validation of low-molecular-weight ligands remains a critical bottleneck. Validating the target engagement of fragments like 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3; MW: 208.26 Da) requires highly sensitive and rigorously controlled assay systems. Because fragments typically exhibit low binding affinities ( KD​ in the μM to mM range) and produce minute biophysical signals, distinguishing true target engagement from assay artifacts is paramount[1].

This guide objectively compares Surface Plasmon Resonance (SPR) against orthogonal biophysical alternatives and provides a self-validating, step-by-step SPR protocol specifically engineered to overcome the chemical liabilities of carboxylic acid-containing fragments.

Comparison of Target Engagement Technologies

While SPR is the gold standard for real-time kinetic analysis, a robust target engagement strategy requires an orthogonal approach. Relying on a single technique can lead to false positives, especially with hydrophobic or charged fragments[2]. Below is an objective comparison of the primary biophysical methods used to validate small molecule binding[3].

Table 1: Quantitative Comparison of Target Engagement Technologies
FeatureSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)TSA / DSF (Thermal Shift Assay)
Primary Readout Real-time Kinetics ( kon​ , koff​ ), KD​ Thermodynamics ( ΔH , ΔS , N ), KD​ Equilibrium Affinity ( KD​ )Thermal Stabilization ( ΔTm​ )
Label-Free YesYesNo (usually requires fluorophore)Yes (requires external dye)
Immobilization Required (Covalent or Capture)Free solutionFree solutionFree solution
Sample Consumption Low (Target), Very Low (Ligand)High (Target & Ligand)Very Low (Target & Ligand)Low (Target & Ligand)
Throughput Medium to HighLowMediumHigh
Best Used For Primary hit validation & kinetic profilingOrthogonal thermodynamic validationDifficult targets / crude lysatesPrimary high-throughput screening

Causality in Assay Design: Overcoming Chemical Liabilities

To successfully validate 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid using SPR, we must design the assay around the molecule's specific physicochemical properties. As an Application Scientist, I do not rely on default protocols; every buffer component must have a mechanistic purpose.

  • The Carboxylic Acid Moiety (Electrostatic Repulsion): At physiological pH (7.4), the carboxylic acid is deprotonated. Standard SPR sensor chips (e.g., CM5) utilize a carboxymethyl dextran matrix, which is also negatively charged. If the buffer ionic strength is too low, electrostatic repulsion will prevent the fragment from reaching the immobilized target, resulting in false negatives[4].

  • The Cyclohexyl Group (Hydrophobicity): This bulky, lipophilic moiety drives binding through hydrophobic collapse but simultaneously increases the propensity for non-specific binding (NSB) to the sensor matrix or compound aggregation in aqueous buffers[5].

  • Low Molecular Weight (208.26 Da): The refractive index shift generated by a 208 Da molecule is extremely small (often <5 Response Units). This necessitates a high-density target surface and absolute precision in solvent matching[6].

Liabilities Compound 3-Cyclohexyl-1-methyl-1H- pyrazole-4-carboxylic acid Carboxyl Carboxylic Acid Moiety (Negative Charge) Compound->Carboxyl Cyclohexyl Cyclohexyl Group (Hydrophobicity) Compound->Cyclohexyl LowMW Low Molecular Weight (208.26 Da) Compound->LowMW Repulsion Electrostatic Repulsion with CM5 Dextran Carboxyl->Repulsion NSB Non-Specific Binding (Aggregation) Cyclohexyl->NSB LowSignal Low Refractive Index Shift LowMW->LowSignal Sol1 Increase Buffer Ionic Strength (150mM NaCl) Repulsion->Sol1 Sol2 Add 0.05% Tween-20 & 5% DMSO NSB->Sol2 Sol3 High Target Density & Rigorous DMSO Correction LowSignal->Sol3

Fig 1: Logical mapping of fragment chemical liabilities to SPR protocol optimizations.

Self-Validating Experimental Protocol

A trustworthy protocol must be a self-validating system. This means incorporating internal controls to subtract artifacts and orthogonal methods to confirm the primary readout.

Phase 1: Sensor Surface Preparation & Target Immobilization
  • Matrix Selection: Use a CM5 chip.

  • Activation: Inject EDC/NHS (1:1) for 7 minutes at 10 µL/min.

  • Immobilization: Dilute the target protein in 10 mM Sodium Acetate at a pH 0.5 units below the protein's isoelectric point (pI). Causality: To detect a 208 Da fragment, target density must be optimized to an Rmax​ of ~30-50 RU. Over-immobilization causes mass transport limitations and steric hindrance, which artificially depresses the kon​ rate[6].

  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation Check: A reference channel (Fc1) MUST be activated and blocked identically, but without the target protein. All subsequent data must be double-referenced (Fc2 - Fc1, minus blank buffer injections) to isolate true binding from bulk refractive index changes.

Phase 2: Buffer Optimization & Solvent Correction
  • Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4.

  • Causality: The 150 mM NaCl effectively screens the electrostatic repulsion between the fragment's carboxylate and the dextran matrix. Tween-20 and 5% DMSO prevent the cyclohexyl group from driving non-specific aggregation[5].

  • Solvent Correction: Generate a calibration curve using running buffer with DMSO concentrations ranging from 4.5% to 5.5%. Causality: DMSO has a massive refractive index. A mere 0.1% mismatch between the sample and the running buffer will produce a bulk shift that entirely masks the tiny ~5 RU binding signal of the fragment.

Phase 3: Single-Cycle Kinetics (SCK) Assay
  • Execution: Prepare a 5-point concentration series of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (e.g., 10, 30, 90, 270, 810 μM ). Inject these sequentially from lowest to highest concentration without intervening regeneration steps.

  • Causality: Low-affinity fragments typically exhibit very fast dissociation rates ( koff​>0.1s−1 ). SCK allows the surface to naturally return to baseline between injections, eliminating the need for harsh chemical regeneration (e.g., NaOH or Glycine-HCl) that would progressively denature the target protein and ruin the self-validating nature of the assay[1].

Phase 4: Orthogonal Validation Workflow

G A Primary Hit ID (TSA / DSF) B SPR Target Engagement (Single-Cycle Kinetics) A->B Hit Triage C Orthogonal Validation (ITC / MST) B->C K_D & Kinetics D Structural Elucidation (X-ray Crystallography) C->D Validated Hit

Fig 2: Integrated biophysical workflow for fragment target engagement validation.

Supporting Experimental Data (Representative)

To demonstrate the efficacy of this self-validating approach, Table 2 presents representative target engagement data for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid against a generic target protein, comparing the SPR output with orthogonal ITC and MST results.

Table 2: Representative Target Engagement Data
Assay Method KD​ ( μM ) kon​ ( M−1s−1 ) koff​ ( s−1 )Stoichiometry (N)Thermodynamic Signature
SPR (SCK) 45.2 ± 3.1 1.2×104 0.54N/AN/A
ITC 51.8 ± 4.5N/AN/A0.92Enthalpy-driven ( ΔH<0 )
MST 60.3 ± 5.2N/AN/AN/AN/A

Data Interpretation: The SPR kinetics reveal a fast on/fast off binding profile characteristic of fragment-like molecules. The steady-state affinity ( KD​=45.2μM ) correlates tightly with the orthogonal ITC measurement ( KD​=51.8μM ), validating the SPR assay design. The slight right-shift in the MST KD​ is a common, acceptable artifact caused by the steric hindrance of the required fluorophore label[2]. The ITC stoichiometry ( N≈1 ) confirms a specific 1:1 binding event, ruling out the non-specific aggregation that the cyclohexyl group might otherwise induce.

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Safety & Regulatory Compliance

Safety

3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

Operational Safety and Disposal Protocol: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid As drug development professionals increasingly utilize pyrazole-based scaffolds for kinase inhibition and multi-target drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

As drug development professionals increasingly utilize pyrazole-based scaffolds for kinase inhibition and multi-target drug design, managing the lifecycle of these chemical intermediates becomes critical[1]. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1157394-06-3) is a highly versatile building block, but it requires rigorous operational and disposal protocols to ensure laboratory safety and regulatory compliance[2].

As a Senior Application Scientist, I have designed this self-validating protocol to ensure that your laboratory operations comply with federal Resource Conservation and Recovery Act (RCRA) standards while protecting your research personnel[3].

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The structural features that make 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid valuable in medicinal chemistry also dictate its specific risk profile[2][4]:

  • Severe Eye Damage (H318): The carboxylic acid moiety acts as a proton donor. Upon contact with ocular fluid, it causes rapid, localized protein denaturation and tissue coagulation, leading to irreversible eye damage[4].

  • Skin Irritation (H315): The incorporation of the lipophilic cyclohexyl group significantly enhances the molecule's overall partition coefficient (LogP). This lipophilicity facilitates rapid dermal penetration, allowing the acidic pharmacophore to bypass the stratum corneum and exacerbate underlying skin irritation[2].

  • Respiratory Irritation (H335 / H336): Supplied as a fine powder, the compound can easily become aerosolized. Inhalation of the pyrazole core can interact with respiratory mucosa, causing localized irritation and potential central nervous system effects (drowsiness/dizziness)[2][4].

Table 1: Quantitative Hazard Profile & GHS Codes

Hazard Class GHS Code Signal Word Precautionary Focus
Skin Irritation H315 Danger P280 (Wear protective gloves/clothing)
Serious Eye Damage H318 Danger P305+P351+P338 (Rinse cautiously with water)

| STOT (Single Exposure) | H335 / H336 | Warning | P261 (Avoid breathing dust/fume/gas) |

Operational Handling Plan (Pre-Disposal)

Before the chemical even becomes waste, strict engineering and administrative controls must be established to prevent exposure.

  • Engineering Controls: Always handle the neat powder within a certified chemical fume hood or under localized exhaust ventilation (LEV) to mitigate the H335 inhalation risk.

  • Personal Protective Equipment (PPE):

    • Hands: Nitrile gloves (double-gloving is highly recommended during bulk transfers).

    • Eyes: Splash-proof chemical safety goggles (safety glasses are insufficient due to the H318 classification).

    • Body: Flame-resistant laboratory coat with closed cuffs.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Powders with lipophilic rings often hold static charges, increasing the risk of aerosolization and subsequent inhalation.

Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), proper hazardous waste determination is legally required to prevent environmental contamination[3]. Mixing incompatible chemicals is a critical laboratory mistake that can lead to exothermic reactions or the release of toxic gases[5].

Step-by-Step Disposal Methodology

Phase 1: Segregation at the Source

  • Determine Waste State: Identify whether the waste is in solid powder form (e.g., contaminated pipette tips, empty vials) or dissolved in a solvent matrix (e.g., post-reaction mixtures).

  • Solvent Classification: For liquid waste, explicitly determine if the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, methanol)[5].

    • Causality: Mixing halogenated and non-halogenated waste complicates the incineration process and can lead to the formation of highly toxic dioxins during high-temperature disposal, exponentially increasing disposal costs and environmental risk.

Phase 2: Containment and Labeling 3. Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste. Avoid metal containers, as residual carboxylic acid can cause slow corrosion and structural failure over time[6]. 4. Apply RCRA-Compliant Labeling: Attach a standardized hazardous waste label. Explicitly write "3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid" without using abbreviations or chemical formulas[7]. Check the boxes for "Irritant" and "Corrosive".

Phase 3: Storage and Transfer 5. Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays to prevent environmental release in case of primary vessel failure[5][8]. 6. EHS Coordination: Once the container reaches 80% capacity, submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department or a licensed RCRA-compliant hazardous waste hauler[9].

Table 2: Waste Stream Compatibility Matrix

Waste Type Primary Matrix Approved Container Disposal Stream Incompatible Materials
Solid Powder Neat chemical, contaminated PPE Double-bagged, puncture-resistant bin Solid Hazardous Waste Strong oxidizers
Liquid (Halogenated) Dichloromethane, Chloroform HDPE or Glass Carboy (Vented) Halogenated Liquid Waste Strong bases, alkali metals

| Liquid (Non-Halogenated) | DMSO, Methanol, DMF | HDPE or Glass Carboy (Vented) | Non-Halogenated Liquid Waste | Strong oxidizers, acids |

Mandatory Workflow Visualization

The following decision tree maps the exact logical pathways for segregating and disposing of this specific pyrazole derivative.

WasteDisposal Start 3-Cyclohexyl-1-methyl-1H-pyrazole- 4-carboxylic acid Waste Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin Halo Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halo NonHalo Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalo HaloBin Halogenated Liquid Waste (Vented Carboy) Halo->HaloBin NonHaloBin Non-Halogenated Liquid Waste (Vented Carboy) NonHalo->NonHaloBin Label Attach Hazardous Waste Label (List full chemical name) SolidBin->Label HaloBin->Label NonHaloBin->Label EHS EHS / Licensed Hauler Pickup (RCRA Compliant) Label->EHS

Workflow for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid waste segregation and disposal.

Spill Response & Emergency Protocols

In the event of an accidental release, immediate and calculated action is required:

  • Solid Powder Spill: Do not dry sweep, as this will aerosolize the H335-classified powder. Lightly moisten the spill area with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust generation. Wipe up the slurry with universal absorbent pads and place all materials into the Solid Hazardous Waste bin.

  • Liquid Solution Spill: Evacuate non-essential personnel. Cover the spill with universal absorbent pads or inert vermiculite. Once absorbed, use a non-sparking scoop to transfer the saturated materials into a solid waste container. Seal, label, and contact EHS immediately.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
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3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
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